molecular formula C9H8N2 B574113 1-(Pyridin-3-yl)cyclopropanecarbonitrile CAS No. 170734-10-8

1-(Pyridin-3-yl)cyclopropanecarbonitrile

Katalognummer: B574113
CAS-Nummer: 170734-10-8
Molekulargewicht: 144.177
InChI-Schlüssel: LVXJPQLOHFBBHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pyridin-3-yl)cyclopropanecarbonitrile (CAS 170734-10-8) is a high-purity nitrile compound with a molecular formula of C9H8N2 and a molecular weight of 144.17 g/mol . This chemical serves as a versatile and critical building block in organic synthesis, particularly in the development of innovative pharmaceuticals and bioactive small molecules . Researchers value this compound for its application in the synthesis of complex chemical structures, with specific importance in the development of anticancer agents and other biologically active compounds . The cyclopropane ring fused with a pyridine moiety provides a rigid, three-dimensional structure that is valuable in medicinal chemistry for exploring structure-activity relationships and optimizing drug-like properties. Additionally, it functions as a key intermediate in the field of new materials, including the synthesis of components for OLED (Organic Light-Emitting Diode) devices . The compound has a boiling point of approximately 306.7°C at 760 mmHg . For safe handling, note that it carries hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to store the product sealed in a dry environment at room temperature . This product is intended for research purposes only and is strictly not for medicinal, household, or personal use.

Eigenschaften

IUPAC Name

1-pyridin-3-ylcyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-7-9(3-4-9)8-2-1-5-11-6-8/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXJPQLOHFBBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663791
Record name 1-(Pyridin-3-yl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170734-10-8
Record name 1-(Pyridin-3-yl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(Pyridin-3-yl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of a robust and efficient synthesis route for 1-(Pyridin-3-yl)cyclopropanecarbonitrile, a valuable building block in medicinal chemistry and drug development. The core of this guide focuses on a well-established cyclopropanation reaction, offering in-depth insights into the reaction mechanism, optimization of reaction conditions, and a detailed experimental protocol. This document is intended to serve as a practical resource for researchers and scientists engaged in the synthesis of novel chemical entities.

Introduction: The Significance of the Pyridylcyclopropane Moiety

The 1-(Pyridin-3-yl)cyclopropanecarbonitrile scaffold is of significant interest in modern drug discovery. The pyridine ring is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The cyclopropane ring, a small, strained carbocycle, imparts unique conformational constraints and metabolic stability to molecules. The combination of these two motifs in 1-(Pyridin-3-yl)cyclopropanecarbonitrile creates a versatile building block for the synthesis of complex molecules with potential therapeutic applications. The nitrile group further enhances its utility, serving as a precursor for various functional groups such as carboxylic acids, amines, and amides.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical and efficient approach to the synthesis of 1-(Pyridin-3-yl)cyclopropanecarbonitrile involves the construction of the cyclopropane ring from a readily available pyridine-containing precursor. The most direct and well-documented method for the synthesis of 1-arylcyclopropanecarbonitriles is the reaction of an arylacetonitrile with a 1,2-dihaloethane.[1] This leads to the following retrosynthetic disconnection:

retrosynthesis target 1-(Pyridin-3-yl)cyclopropanecarbonitrile precursors 3-Pyridylacetonitrile + 1,2-Dibromoethane target->precursors Cyclopropanation mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Cyclization A 3-Pyridylacetonitrile B Carbanion Intermediate A->B + Base B->A - H₂O D Alkylated Intermediate B->D + 1,2-Dibromoethane - Br⁻ Base Base (e.g., NaOH) C 1,2-Dibromoethane E 1-(Pyridin-3-yl)cyclopropanecarbonitrile D->E Intramolecular Sɴ2 - Br⁻

Caption: Proposed reaction mechanism for the synthesis of 1-(Pyridin-3-yl)cyclopropanecarbonitrile.

Optimization of Reaction Conditions

Several factors can influence the yield and purity of the final product. Based on analogous reactions reported in the literature for the synthesis of 1-phenylcyclopropanecarbonitrile derivatives, the following conditions are recommended. [1]

Parameter Recommended Condition Rationale
Base 50% Aqueous Sodium Hydroxide (NaOH) A strong, inexpensive base that is effective in deprotonating the arylacetonitrile.
Solvent Toluene An inert solvent that is immiscible with water, suitable for phase-transfer catalysis.
Catalyst Tetrabutylammonium Bromide (TBAB) A phase-transfer catalyst that facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, and the carbanion from the organic phase to the aqueous interface.
Temperature 60-70 °C Provides sufficient energy for the reaction to proceed at a reasonable rate without significant side product formation.

| Reactant Ratio | 1.2 - 1.5 equivalents of 1,2-dibromoethane | A slight excess of the alkylating agent ensures complete consumption of the starting acetonitrile. |

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 1-arylcyclopropanecarbonitriles. [1] Materials:

  • 3-Pyridylacetonitrile

  • 1,2-Dibromoethane

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Deionized Water

  • Diethyl Ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 3-pyridylacetonitrile (1.0 eq.), toluene (10 volumes), and tetrabutylammonium bromide (0.1 eq.).

  • In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide.

  • Begin stirring the mixture in the round-bottom flask and heat to 60 °C.

  • Slowly add the 50% NaOH solution to the reaction mixture over 30 minutes using the dropping funnel.

  • After the addition of the base, slowly add 1,2-dibromoethane (1.2 eq.) to the reaction mixture over 30 minutes.

  • Maintain the reaction temperature at 60-70 °C and continue stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add deionized water to the reaction mixture to dissolve the inorganic salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 5 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(Pyridin-3-yl)cyclopropanecarbonitrile.

workflow A 1. Charge Reactor with 3-Pyridylacetonitrile, Toluene, and TBAB C 3. Heat to 60°C and add NaOH solution A->C B 2. Prepare 50% aq. NaOH B->C D 4. Add 1,2-Dibromoethane C->D E 5. React at 60-70°C for 4-6 hours D->E F 6. Work-up: - Cool and add water - Separate layers - Extract aqueous layer E->F G 7. Isolate and Dry: - Combine organic layers - Wash with brine - Dry over MgSO₄ F->G H 8. Concentrate under reduced pressure G->H I 9. Purify by Column Chromatography H->I J 1-(Pyridin-3-yl)cyclopropanecarbonitrile I->J

Caption: Experimental workflow for the synthesis of 1-(Pyridin-3-yl)cyclopropanecarbonitrile.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the pyridyl and cyclopropyl protons and carbons in the correct chemical environments and with the expected multiplicities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic absorption for the nitrile (C≡N) stretching vibration, typically around 2240 cm⁻¹.

Safety Considerations

  • 1,2-Dibromoethane is a toxic and carcinogenic compound and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Toluene is a flammable and volatile solvent. All heating should be done using a heating mantle, and the reaction should be performed away from open flames.

  • Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis of 1-(Pyridin-3-yl)cyclopropanecarbonitrile can be reliably achieved through the phase-transfer catalyzed cyclopropanation of 3-pyridylacetonitrile with 1,2-dibromoethane. This method offers a practical and scalable route to this valuable building block. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to successfully synthesize this compound and utilize it in their drug discovery and development endeavors.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 1-(Pyridin-3-yl)cyclopropanecarbonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Chemistry

1-(Pyridin-3-yl)cyclopropanecarbonitrile is a heterocyclic organic compound that incorporates two highly valuable structural motifs in medicinal chemistry: the pyridine ring and the cyclopropyl group. The pyridine moiety is a common feature in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its bioisosteric relationship with a phenyl ring.[1] The cyclopropyl group, a small, strained ring, is increasingly utilized in drug design to enhance metabolic stability, improve potency, and modulate physicochemical properties.[2][3] This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, reactivity profile, and potential applications of 1-(Pyridin-3-yl)cyclopropanecarbonitrile for researchers and professionals in drug development and organic synthesis.

Physicochemical and Spectroscopic Properties

The unique combination of a polar pyridine ring and a nonpolar, rigid cyclopropane scaffold gives 1-(Pyridin-3-yl)cyclopropanecarbonitrile distinct chemical and physical properties.

Core Properties
PropertyValueSource
CAS Number 170734-10-8N/A
Molecular Formula C₉H₈N₂N/A
Molecular Weight 144.17 g/mol N/A
Appearance Expected to be a solid or oil at room temperatureInferred
Solubility Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol.Inferred
Spectroscopic Profile (Estimated)

While experimental spectra for this specific compound are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be estimated based on the analysis of its constituent parts: the 3-substituted pyridine ring and the 1-substituted cyclopropane ring.[4][5][6][7][8]

¹H NMR Spectroscopy:

  • Pyridine Protons: Four distinct signals are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at the 2-position of the pyridine ring is expected to be the most downfield, followed by the proton at the 6-position. The protons at the 4 and 5-positions will appear further upfield.

  • Cyclopropane Protons: The four protons on the cyclopropane ring are diastereotopic and will appear as two sets of multiplets in the upfield region (δ 1.0-2.0 ppm). The strained nature of the cyclopropane ring typically results in complex splitting patterns.[6]

¹³C NMR Spectroscopy:

  • Pyridine Carbons: Five signals are expected in the aromatic region (δ 120-150 ppm), with the carbons adjacent to the nitrogen atom (C2 and C6) being the most deshielded.

  • Nitrile Carbon: The nitrile carbon will appear as a characteristic signal in the range of δ 115-125 ppm.

  • Cyclopropane Carbons: The methylene carbons of the cyclopropane ring will be significantly shielded, appearing at high field (δ 10-25 ppm). The quaternary carbon attached to the pyridine ring and the nitrile group will be further downfield.

Synthesis of 1-(Pyridin-3-yl)cyclopropanecarbonitrile

A robust and scalable synthesis of 1-(Pyridin-3-yl)cyclopropanecarbonitrile can be achieved through the alkylation of 3-pyridylacetonitrile with 1,2-dibromoethane in the presence of a strong base. This method is an adaptation of established procedures for the synthesis of cyclopropanecarbonitriles.[9]

Reaction Scheme:

Synthesis_Workflow SM1 3-Pyridylacetonitrile Int1 Carbanion Intermediate SM1->Int1 SM2 1,2-Dibromoethane Product 1-(Pyridin-3-yl)cyclopropanecarbonitrile SM2->Product Base Sodium Amide (NaNH2) Base->Int1 Deprotonation Solvent Anhydrous Liquid Ammonia / THF Solvent->Int1 Solvent->Product Int1->Product Cyclization

Caption: Synthesis workflow for 1-(Pyridin-3-yl)cyclopropanecarbonitrile.

Detailed Experimental Protocol:

Materials:

  • 3-Pyridylacetonitrile

  • 1,2-Dibromoethane

  • Sodium Amide (NaNH₂)

  • Anhydrous Liquid Ammonia

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium Chloride (saturated aqueous solution)

  • Diethyl Ether

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice/acetone condenser, and a nitrogen inlet is charged with anhydrous liquid ammonia.

  • Base Addition: Sodium amide is carefully added to the liquid ammonia with stirring until a persistent blue color indicates the formation of the sodium salt of ammonia.

  • Substrate Addition: A solution of 3-pyridylacetonitrile in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for 30 minutes to ensure complete formation of the carbanion.

  • Alkylation and Cyclization: 1,2-Dibromoethane is added dropwise to the reaction mixture. The reaction is allowed to stir at -78 °C for 2 hours and then slowly warmed to room temperature overnight to allow the ammonia to evaporate.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-(Pyridin-3-yl)cyclopropanecarbonitrile.

Chemical Reactivity and Derivatization

The chemical reactivity of 1-(Pyridin-3-yl)cyclopropanecarbonitrile is primarily dictated by the nitrile functional group, which can undergo a variety of transformations to yield valuable derivatives.

Reactivity_Pathways Start 1-(Pyridin-3-yl)cyclopropanecarbonitrile CarboxylicAcid 1-(Pyridin-3-yl)cyclopropanecarboxylic Acid Start->CarboxylicAcid Acid/Base Hydrolysis (e.g., H₂SO₄, H₂O, heat) [7, 11] Amine 1-(Pyridin-3-yl)cyclopropyl)methanamine Start->Amine Reduction (e.g., LiAlH₄, THF) [18] Ketone Aryl-(1-(pyridin-3-yl)cyclopropyl)methanone Start->Ketone Grignard Reaction (e.g., ArMgBr, then H₃O⁺) [3, 14]

Caption: Key reactivity pathways of 1-(Pyridin-3-yl)cyclopropanecarbonitrile.

Hydrolysis to Carboxylic Acid

The nitrile group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1-(pyridin-3-yl)cyclopropanecarboxylic acid.[10][11] This transformation is typically achieved by heating the nitrile with aqueous acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide) followed by acidic workup.[12] This carboxylic acid derivative serves as a versatile intermediate for the synthesis of amides, esters, and other carbonyl compounds.

Reduction to Primary Amine

Reduction of the nitrile with a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF will yield the primary amine, (1-(pyridin-3-yl)cyclopropyl)methanamine.[13] Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles.[14][15][16] This primary amine is a valuable building block for the introduction of a basic center and for the construction of more complex nitrogen-containing scaffolds.

Reaction with Grignard Reagents to Form Ketones

The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles such as Grignard reagents.[17][18] The reaction of 1-(pyridin-3-yl)cyclopropanecarbonitrile with an aryl or alkyl Grignard reagent, followed by acidic workup, will produce the corresponding ketone.[2][12] This reaction provides a direct method for the formation of a new carbon-carbon bond and the synthesis of functionalized ketones.

Applications in Drug Discovery and Development

The structural features of 1-(Pyridin-3-yl)cyclopropanecarbonitrile make it an attractive starting material and intermediate in the synthesis of novel therapeutic agents. The pyridine ring can act as a bioisostere for other aromatic systems and provides a handle for modulating solubility and engaging in key interactions with biological targets.[1][19] The cyclopropyl moiety can impart conformational rigidity and improved metabolic stability.[2][3]

While a direct synthetic lineage from 1-(Pyridin-3-yl)cyclopropanecarbonitrile to a marketed drug is not prominently documented in the reviewed literature, its structural components are present in important classes of therapeutic agents. For instance, the pyridinyl moiety is a key component of numerous kinase inhibitors, including the CDK4/6 inhibitor Abemaciclib, which is used in the treatment of breast cancer.[11][20][21][22][23] The strategic derivatization of 1-(Pyridin-3-yl)cyclopropanecarbonitrile, as outlined in the reactivity section, provides a clear path to a diverse range of molecules with high potential for biological activity.

Safety and Handling

Conclusion

1-(Pyridin-3-yl)cyclopropanecarbonitrile is a molecule of significant interest for chemical and pharmaceutical research. Its synthesis is achievable through established chemical transformations, and its reactivity, centered on the versatile nitrile group, opens avenues to a wide array of functionalized derivatives. The convergence of the medicinally important pyridine and cyclopropane motifs within a single, relatively simple scaffold positions this compound as a valuable building block for the discovery and development of next-generation therapeutics. Further exploration of its synthetic utility and biological activity is highly warranted.

References

  • Anderson, K. et al. (2012). U.S. Patent No. US20120184542A1. U.S.
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. Available at: [Link]

  • BenchChem. (2025). Grignard Reaction for Synthesizing Aryl Cyclopropyl Ketones.
  • BE880265Q. (1980). Procede de preparation du cyclopropane-carbonitrile.
  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.
  • CN108191747A. (2018). A kind of preparation method of Abemaciclib intermediates.
  • Clark, J. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
  • Cuy, S. (2014). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. YouTube.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr.
  • D'yakonov, V. A. et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
  • LibreTexts. (2024). 20.7: Chemistry of Nitriles.
  • Gill, H. K. et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 5987-6019.
  • Hrovat, D. A. et al. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507.
  • Leah4sci. (2022). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. YouTube.
  • MedChemExpress. (n.d.). Abemaciclib.
  • Mykhailiuk, P. K. (2023). Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition for the Synthesis of Pyridine Bioisosteres. ChemRxiv.
  • Organic Chemistry Explained. (2022). NaBH4 & LiAlH4 Reductions (IOC 23). YouTube.
  • Ashenhurst, J. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry.
  • Pinar, A. P. (n.d.).
  • Rovira, J. (2018). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 23(4), 857.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Tiffner, M. et al. (2022). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Request PDF.
  • Senyel, M. et al. (2008). (1)H, (13)C, (15)N NMR and (n)J(C, H) coupling constants investigation of 3-piperidino-propylamine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(3), 830–834.
  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid.
  • Veeprho. (n.d.).
  • ClinicalTrials.gov. (2020).

Sources

An In-Depth Technical Guide to 1-(Pyridin-3-yl)cyclopropanecarbonitrile (CAS No. 170734-10-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of small, rigid structural motifs is a cornerstone of rational drug design. Among these, the cyclopropyl group has emerged as a "power-pack" for molecular architects, capable of profoundly influencing a compound's pharmacological profile.[1] Its unique stereoelectronic properties—stemming from significant ring strain—can enhance metabolic stability, improve potency by enforcing bioactive conformations, and fine-tune physicochemical parameters to overcome pharmacokinetic hurdles.[1] When fused with the pyridinyl moiety, another privileged heterocycle ubiquitous in FDA-approved drugs, the resulting scaffold presents a compelling starting point for novel therapeutic discovery.

This technical guide provides a comprehensive overview of 1-(Pyridin-3-yl)cyclopropanecarbonitrile, a molecule that elegantly marries these two key pharmacophores. While specific experimental data for this compound remains limited in the public domain, this document, written from the perspective of a Senior Application Scientist, aims to provide a robust framework for its synthesis, characterization, and potential applications. By leveraging established chemical principles and data from analogous structures, we will explore the untapped potential of this intriguing molecule.

Physicochemical and Structural Attributes

1-(Pyridin-3-yl)cyclopropanecarbonitrile is a small molecule featuring a central cyclopropane ring substituted with a nitrile group and a pyridine ring at the 1-position. This unique arrangement of functional groups imparts specific characteristics that are highly relevant to its potential use in drug discovery.

PropertyValueSource
CAS Number 170734-10-8N/A
Molecular Formula C₉H₈N₂
Molecular Weight 144.17 g/mol
SMILES N#CC1(CC1)c2cccnc2
Storage Sealed in dry, room temperature

Proposed Synthesis and Mechanistic Rationale

Synthesis_of_1-(Pyridin-3-yl)cyclopropanecarbonitrile cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 3-pyridylacetonitrile 3-Pyridylacetonitrile Reaction_Vessel Reaction Vessel (Aprotic Solvent, e.g., DMF, DMSO) 3-pyridylacetonitrile->Reaction_Vessel 1,2-dibromoethane 1,2-Dibromoethane 1,2-dibromoethane->Reaction_Vessel Base Strong Base (e.g., NaH, NaOH) Base->Reaction_Vessel Target_Molecule 1-(Pyridin-3-yl)cyclopropanecarbonitrile Reaction_Vessel->Target_Molecule Byproducts Byproducts (NaBr, H₂O) Reaction_Vessel->Byproducts

Caption: Proposed synthetic workflow for 1-(Pyridin-3-yl)cyclopropanecarbonitrile.

Detailed Experimental Protocol (Proposed)

This protocol is a well-reasoned proposal based on analogous chemical transformations and should be optimized for safety and yield in a laboratory setting.

Materials:

  • 3-Pyridylacetonitrile

  • 1,2-Dibromoethane

  • Sodium hydride (60% dispersion in mineral oil) or Sodium Hydroxide

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a dispersion of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Addition of Starting Material: Cool the flask to 0 °C in an ice bath. Dissolve 3-pyridylacetonitrile (1 equivalent) in anhydrous DMF and add it dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes.

  • Formation of the Carbanion: Allow the reaction mixture to stir at 0 °C for 1 hour to ensure complete formation of the carbanion.

  • Cyclopropanation: Add 1,2-dibromoethane (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 1-(Pyridin-3-yl)cyclopropanecarbonitrile.

Mechanistic Insights

The reaction proceeds via a nucleophilic substitution mechanism. The strong base deprotonates the α-carbon of 3-pyridylacetonitrile, which is acidic due to the electron-withdrawing effects of both the nitrile and the pyridine ring, to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking one of the bromine-bearing carbons of 1,2-dibromoethane in an Sₙ2 reaction. The resulting intermediate then undergoes an intramolecular Sₙ2 reaction, with the newly formed carbanion displacing the second bromide to form the cyclopropane ring.

Predicted Spectroscopic Profile

¹H NMR Spectroscopy (Predicted)
  • Pyridinyl Protons (δ 7.0-8.5 ppm): Four distinct signals corresponding to the protons on the pyridine ring are expected. The proton at the 2-position will likely appear as a singlet or a narrow doublet, while the protons at the 4, 5, and 6-positions will exhibit characteristic doublet, doublet of doublets, and doublet patterns, respectively.

  • Cyclopropyl Protons (δ 1.0-2.0 ppm): The four protons on the cyclopropane ring are diastereotopic and will likely appear as two sets of complex multiplets.

¹³C NMR Spectroscopy (Predicted)
  • Pyridinyl Carbons (δ 120-150 ppm): Five signals are expected for the pyridine ring carbons, with the carbons adjacent to the nitrogen atom appearing at the downfield end of this range.

  • Nitrile Carbon (δ ~120 ppm): The carbon of the nitrile group is expected to have a chemical shift in this region.

  • Cyclopropyl Carbons (δ 10-30 ppm): The three carbons of the cyclopropane ring will appear in the upfield region of the spectrum. The quaternary carbon attached to the pyridine and nitrile groups will be the most downfield of the three.

Infrared (IR) Spectroscopy (Predicted)
  • C≡N Stretch (2250-2200 cm⁻¹): A sharp, medium-intensity absorption band characteristic of a nitrile group is expected in this region.

  • C=C and C=N Stretches (1600-1400 cm⁻¹): Several bands corresponding to the stretching vibrations of the pyridine ring will be present.

  • C-H Stretches (3100-3000 cm⁻¹ and ~3000 cm⁻¹): Aromatic C-H stretches from the pyridine ring and aliphatic C-H stretches from the cyclopropane ring are anticipated.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 144.17.

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of HCN (m/z = 117), and cleavage of the cyclopropane ring.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural combination of a pyridine ring and a cyclopropylnitrile moiety in 1-(Pyridin-3-yl)cyclopropanecarbonitrile makes it a highly attractive scaffold for the development of novel therapeutic agents.

Medicinal_Chemistry_Applications cluster_properties Key Properties cluster_targets Potential Therapeutic Targets Core_Scaffold 1-(Pyridin-3-yl)cyclopropanecarbonitrile Rigidity Rigidity & Conformational Lock Core_Scaffold->Rigidity Metabolic_Stability Enhanced Metabolic Stability Core_Scaffold->Metabolic_Stability Potency Increased Potency Core_Scaffold->Potency Lipophilicity Modulation of Lipophilicity Core_Scaffold->Lipophilicity Enzymes Enzyme Inhibitors Core_Scaffold->Enzymes Kinases Kinase Inhibitors Rigidity->Kinases GPCRs GPCR Modulators Metabolic_Stability->GPCRs Potency->Kinases Ion_Channels Ion Channel Blockers Lipophilicity->Ion_Channels

Caption: Potential medicinal chemistry applications stemming from the core scaffold.

Rationale for Drug Design
  • The Cyclopropyl Advantage: The cyclopropyl group acts as a rigid spacer, locking the pyridine ring in a specific orientation relative to the rest of the molecule. This conformational constraint can lead to higher binding affinity for a target protein by reducing the entropic penalty of binding. Furthermore, the C-H bonds of the cyclopropane ring are more resistant to metabolic oxidation compared to their acyclic counterparts, potentially leading to improved pharmacokinetic profiles.

  • The Pyridine Moiety: The pyridine ring is a versatile pharmacophore that can engage in a variety of interactions with biological targets, including hydrogen bonding (as an acceptor), π-π stacking, and cation-π interactions. The nitrogen atom can also be a key point for salt formation, improving solubility and bioavailability.

  • The Nitrile Group: The nitrile group is a common functional group in medicinal chemistry and can act as a hydrogen bond acceptor or be hydrolyzed in vivo to a carboxylic acid or amide, providing opportunities for prodrug strategies.

Potential Therapeutic Areas

Given the prevalence of pyridine and cyclopropane motifs in approved drugs, 1-(Pyridin-3-yl)cyclopropanecarbonitrile could serve as a valuable building block in several therapeutic areas:

  • Oncology: Many kinase inhibitors incorporate a pyridine ring to interact with the hinge region of the ATP binding site. The cyclopropyl group could be used to optimize the orientation of the pyridine and improve selectivity.

  • Neuroscience: The rigid nature of the scaffold could be beneficial for designing ligands for G-protein coupled receptors (GPCRs) and ion channels in the central nervous system, where precise conformational control is often required for subtype selectivity.

  • Infectious Diseases: The pyridine ring is a common feature in many antibacterial and antiviral agents.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 1-(Pyridin-3-yl)cyclopropanecarbonitrile is not publicly available, a comprehensive safety assessment can be made based on the known hazards of its constituent functional groups and starting materials.

Hazard Assessment:

  • Nitrile Toxicity: Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin, as they can release cyanide in vivo.

  • Pyridine Hazards: Pyridine and its derivatives can be harmful if swallowed or inhaled and may cause skin and eye irritation.[2]

  • Reactivity: The starting materials for the proposed synthesis, particularly sodium hydride, are highly reactive and require careful handling in an inert atmosphere.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Inert Atmosphere: When working with reactive reagents like sodium hydride, use an inert atmosphere (e.g., nitrogen or argon).

  • Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. All waste materials should be disposed of in accordance with local, state, and federal regulations.

Storage:

  • Store 1-(Pyridin-3-yl)cyclopropanecarbonitrile in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.

Conclusion and Future Outlook

1-(Pyridin-3-yl)cyclopropanecarbonitrile represents a promising, yet underexplored, building block for drug discovery. Its unique combination of a rigid cyclopropyl core and a versatile pyridinyl moiety offers a wealth of opportunities for medicinal chemists to design novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The proposed synthesis provides a clear and actionable starting point for accessing this compound in the laboratory. As our understanding of the nuanced roles of small, rigid scaffolds in drug-target interactions continues to grow, molecules like 1-(Pyridin-3-yl)cyclopropanecarbonitrile are poised to play an increasingly important role in the development of next-generation medicines. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is highly encouraged.

References

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Pyridin-3-yl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the spectroscopic techniques for the structural elucidation and characterization of 1-(Pyridin-3-yl)cyclopropanecarbonitrile. The methodologies and data interpretation are designed for researchers, scientists, and professionals in drug development who are working with novel heterocyclic compounds. This document is structured to provide not only the predicted spectral data but also the underlying scientific principles and practical experimental protocols.

Introduction

1-(Pyridin-3-yl)cyclopropanecarbonitrile is a heterocyclic compound featuring a pyridine ring attached to a cyclopropane ring bearing a nitrile group. The unique combination of the electron-deficient pyridine ring, the strained cyclopropane ring, and the electrophilic nitrile group makes this molecule an interesting scaffold for medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount for any application, and this is where spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) become indispensable. This guide will walk you through the theoretical and practical aspects of characterizing this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For 1-(Pyridin-3-yl)cyclopropanecarbonitrile, both ¹H and ¹³C NMR are crucial for confirming its structure.

Theoretical Principles

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation in the radiofrequency range at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of the molecule's structure.

Experimental Protocol: Acquiring NMR Spectra

A standard procedure for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-(Pyridin-3-yl)cyclopropanecarbonitrile for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[1]

    • The choice of solvent is critical; it must dissolve the compound without having signals that overlap with the analyte's signals.[1]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.[2]

    • The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift.

    • "Shim" the magnetic field to achieve a homogeneous field across the sample, resulting in sharp, well-resolved peaks.

    • Acquire the spectrum by applying a radiofrequency pulse and recording the resulting free induction decay (FID). A Fourier transform is then applied to the FID to obtain the frequency-domain NMR spectrum.[3]

Caption: Workflow for FT-IR Spectroscopic Analysis using ATR.

Predicted IR Spectrum and Interpretation

The IR spectrum of 1-(Pyridin-3-yl)cyclopropanecarbonitrile will show characteristic absorption bands corresponding to its functional groups.

  • C≡N Stretch: A sharp, medium-intensity absorption is expected in the range of 2260-2240 cm⁻¹ for the nitrile group.

  • C-H Stretches: Aromatic C-H stretches from the pyridine ring will appear above 3000 cm⁻¹. Aliphatic C-H stretches from the cyclopropane ring will appear just below 3000 cm⁻¹.

  • C=C and C=N Stretches: Absorptions due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds in the pyridine ring are expected in the 1600-1450 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for 1-(Pyridin-3-yl)cyclopropanecarbonitrile

Wavenumber (cm⁻¹)IntensityFunctional Group
~ 3100 - 3000MediumAromatic C-H Stretch
~ 3000 - 2850MediumAliphatic C-H Stretch
~ 2250Sharp, MediumC≡N Stretch (Nitrile)
~ 1600 - 1450Medium to StrongC=C and C=N Stretches (Pyridine Ring)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

Theoretical Principles

In a mass spectrometer, a sample is first vaporized and then ionized. The most common method for small organic molecules is Electron Ionization (EI), where high-energy electrons bombard the sample, knocking off an electron to form a molecular ion (M⁺•). [4]This molecular ion is often unstable and can fragment into smaller, charged ions. These ions are then separated based on their m/z ratio and detected.

Experimental Protocol: Acquiring a Mass Spectrum
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and ionized, typically using Electron Ionization (EI). [4]3. Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Caption: Workflow for Mass Spectrometric Analysis.

Predicted Mass Spectrum and Interpretation
  • Molecular Ion Peak: The molecular weight of 1-(Pyridin-3-yl)cyclopropanecarbonitrile (C₉H₈N₂) is 144.17 g/mol . Therefore, the molecular ion peak (M⁺•) is expected at m/z = 144.

  • Fragmentation Pattern: The molecular ion may undergo fragmentation. Common fragmentation pathways for pyridine-containing compounds involve the loss of HCN (27 u) or cleavage of the ring. The cyclopropane ring can also fragment. The loss of the nitrile group (•CN, 26 u) is also a possibility. A prominent fragment would likely be the pyridinium cation.

Table 4: Predicted Key Ions in the Mass Spectrum of 1-(Pyridin-3-yl)cyclopropanecarbonitrile

m/zProposed Fragment
144[M]⁺• (Molecular Ion)
118[M - CN]⁺
78[C₅H₄N]⁺ (Pyridyl cation)

Conclusion

The structural characterization of 1-(Pyridin-3-yl)cyclopropanecarbonitrile can be confidently achieved through the combined use of NMR, IR, and Mass Spectrometry. This guide provides the foundational knowledge for acquiring and interpreting the spectroscopic data for this molecule. While the presented data is predictive, it is based on the well-established principles of spectroscopy and data from closely related structures. The experimental protocols outlined herein represent standard, robust methods for obtaining high-quality data for this and similar novel compounds.

References

  • Spectroscopic Analysis of Cyclopropene and Its Derivatives: A Technical Guide. BenchChem. Retrieved January 7, 2025.
  • 7: FT-IR Spectroscopy (Experiment). (2025, January 7). Chemistry LibreTexts.
  • How To Prepare And Run An NMR Sample. (2025, July 24). Alwsci.
  • NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts.
  • The Mass Spectrometry Experiment.
  • Guide to FT-IR Spectroscopy. Bruker.
  • NMR Basics for the absolute novice. JEOL USA Inc.
  • NMR Spectroscopy. MSU chemistry.
  • Pyridine. Wikipedia.
  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers.
  • LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH....
  • Pyridine(110-86-1) 1H NMR spectrum. ChemicalBook.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • 13C Carbon NMR Spectroscopy. Chemistry Steps.
  • The Concise Synthesis of Spiro-Cyclopropane Compounds via the Dearomatization of Indole Derivatives.
  • New structurally interesting cyclopropane derivatives. A world of wonders and surprises. (2003, January 1).
  • Stereoselective De Novo Construction of Cyclopropane by a Multifunctional Class I Aldolase. Journal of the American Chemical Society.
  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023, October 4). JSciMed Central.
  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Deriv
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applic
  • Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Taylor & Francis.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
  • Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers. University of Wyoming.
  • fourier transform infrared spectroscopy.
  • FTIR Educational Experiment Package Volume 1. Thermo Fisher Scientific.
  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20).
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23).
  • The Mass Spectrometry Experiment. (2023, August 29). Chemistry LibreTexts.
  • Interpret
  • 11.8: Fragmentation Patterns in Mass Spectrometry. (2020, May 30). Chemistry LibreTexts.
  • mass spectra - fragmentation p
  • predicting likely fragments in a mass spectrum. (2023, February 3).
  • How to determine fragment of compounds in mass spectro ?? I want lectures in this technique and examples. (2016, April 11).
  • Mass Spectrometry Tutorial (Dr. Kamel Harrata).
  • Practical Experiments in the Fundamentals of Mass Spectrometry. HTDS.
  • Mass Spectrometry Sample Preparation Guide.
  • Predict 13C carbon NMR spectra. NMRDB.org.
  • CASPRE - 13 C NMR Predictor.
  • Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A.
  • IR spectra prediction. Cheminfo.org.
  • How to predict IR Spectra?. (2023, July 15).
  • Predicting Infrared Spectra with Message Passing Neural Networks. DSpace@MIT.
  • Pyridine. The NIST WebBook - National Institute of Standards and Technology.
  • MassBank. msbnk-casmi_2016-sm813501. (2016, December 12).
  • PYRIDINE-D5(7291-22-7) 1H NMR spectrum. ChemicalBook.
  • Molecular symmetry. Wikipedia.. Molecular symmetry. Wikipedia.

Sources

physical properties of 1-(Pyridin-3-yl)cyclopropanecarbonitrile

[1][2]

CAS Number: 170734-10-8 Chemical Formula: C



Molecular Weight:1
Executive Summary

1-(Pyridin-3-yl)cyclopropanecarbonitrile is a bifunctional intermediate featuring a strained cyclopropane ring fused with a 3-pyridyl moiety and a nitrile group. Its structural rigidity and specific electronic properties make it an invaluable scaffold in medicinal chemistry. The cyclopropane ring acts as a bioisostere for gem-dimethyl groups or alkene linkers, restricting conformational freedom and often improving the metabolic stability and potency of drug candidates. This compound is primarily used as a precursor for 1-(pyridin-3-yl)cyclopropanecarboxylic acid (via hydrolysis) or 1-(pyridin-3-yl)cyclopropanamine (via reduction).

Chemical Identity & Structural Analysis

The molecule consists of a pyridine ring substituted at the 3-position by a cyclopropanecarbonitrile group.[1] The electron-withdrawing nature of both the nitrile group and the pyridine ring creates a unique electronic environment around the cyclopropane carbons.

PropertyDetail
IUPAC Name 1-(Pyridin-3-yl)cyclopropanecarbonitrile
SMILES N#CC1(CC1)c1cnccc1
InChI Key HYEMICHUSHXQTM-UHFFFAOYSA-N (Acid derivative key for ref)
Structural Class Heteroaryl-substituted cycloalkane
Key Functional Groups Pyridine (Basic, aromatic), Nitrile (Electrophilic precursor), Cyclopropane (Strained ring)
Physicochemical Profile

Note: Experimental values for this specific CAS are limited in public literature. The values below represent a synthesis of available vendor data and high-confidence predictions based on the structural analog 1-phenylcyclopropanecarbonitrile.

PropertyValue / DescriptionContext & Implications
Appearance Viscous Liquid or Low-Melting Solid Analogous to 1-phenylcyclopropanecarbonitrile (MP ~32–34°C). Likely solidifies upon refrigeration.
Boiling Point ~280–300°C (at 760 mmHg)High boiling point due to polarity; purification typically requires vacuum distillation (<1 mbar).
Density 1.10 ± 0.05 g/cm³ Predicted. Denser than water due to aromatic/nitrile density.
LogP ~1.2 – 1.5 Moderately lipophilic. The pyridine nitrogen lowers LogP compared to the phenyl analog (~2.3).
pKa (Pyridine N) ~4.8 – 5.0 Slightly lower than unsubstituted pyridine (5.25) due to the inductive electron-withdrawing effect of the nitrile group.
Solubility Soluble in DCM, EtOAc, MeOH.Moderate water solubility at acidic pH (protonation of pyridine).
Synthetic Pathway & Mechanism

The most robust synthesis of 1-(pyridin-3-yl)cyclopropanecarbonitrile utilizes the Perkin alicyclic synthesis method. This involves the double alkylation of 3-pyridylacetonitrile with a 1,2-dihaloethane.

Core Reagents:
  • Substrate: 3-Pyridylacetonitrile (CAS 6443-85-2).[2][3]

  • Alkylation Agent: 1-Bromo-2-chloroethane (preferred over 1,2-dibromoethane for sequential alkylation control) or 1,2-dibromoethane.

  • Base: Sodium Hydride (NaH) in DMF/DMSO or 50% NaOH with a Phase Transfer Catalyst (e.g., TEBA).

Reaction Mechanism:
  • Deprotonation: The base removes an acidic

    
    -proton from the acetonitrile to form a resonance-stabilized carbanion.
    
  • First Alkylation: Nucleophilic attack on the alkyl halide.

  • Intramolecular Cyclization: A second deprotonation occurs, followed by an intramolecular

    
     attack to close the cyclopropane ring.
    
Synthesis Workflow Diagram

SynthesisPathwayStart3-Pyridylacetonitrile(CAS 6443-85-2)IntermedIntermediate:Carbanion FormationStart->IntermedDeprotonationReagentsReagents:1,2-DibromoethaneBase (NaH or NaOH/PTC)Reagents->IntermedCyclizationIntramolecularCyclization (SN2)Intermed->CyclizationAlkylationProduct1-(Pyridin-3-yl)cyclopropanecarbonitrile(CAS 170734-10-8)Cyclization->ProductRing Closure

Caption: Step-wise construction of the cyclopropane ring via base-mediated dialkylation.

Experimental Protocols
Protocol A: Synthesis via Phase Transfer Catalysis (Green Chemistry Approach)

This method avoids hazardous NaH and anhydrous conditions.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and addition funnel.

  • Charge: Add 3-pyridylacetonitrile (1.0 eq), 1-bromo-2-chloroethane (1.2 eq), and TEBA (Benzyltriethylammonium chloride, 0.05 eq).

  • Base Addition: Add 50% aqueous NaOH (2.5 eq) dropwise while maintaining the temperature at 40–50°C. The reaction is exothermic.

  • Reaction: Stir vigorously at 50°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or HPLC.

  • Workup: Dilute with water and extract with Toluene or DCM. Wash the organic layer with water and brine.

  • Purification: Dry over Na

    
    SO
    
    
    , concentrate in vacuo. Purify the residue via high-vacuum distillation (approx. 120–130°C at 0.5 mmHg) or column chromatography (SiO
    
    
    , gradient elution).
Protocol B: Analytical Characterization (Self-Validation)

To confirm the identity of the synthesized product, perform the following spectral analysis.

  • 
    H NMR (400 MHz, CDCl
    
    
    ):
    • 
      8.6–8.8  (m, 2H, Pyridine C2-H, C6-H) – Deshielded aromatic protons.
      
    • 
      7.7–7.9  (m, 1H, Pyridine C4-H).
      
    • 
      7.3–7.4  (m, 1H, Pyridine C5-H).
      
    • 
      1.7–1.8  (m, 2H, Cyclopropane CH
      
      
      , AA'BB' system).
    • 
      1.3–1.4  (m, 2H, Cyclopropane CH
      
      
      , AA'BB' system).
    • Diagnostic: The absence of the singlet

      
      -CH
      
      
      of the starting acetonitrile (~3.8 ppm) and appearance of high-field multiplets confirm cyclopropanation.
  • IR Spectroscopy:

    • 2235–2245 cm

      
      :  Strong C
      
      
      N stretch.
    • 3000–3100 cm

      
      :  Weak C-H stretch (Cyclopropane/Aromatic).
      
Handling, Stability & Safety
  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The compound is stable but can darken upon oxidation or prolonged exposure to light.

  • Hygroscopicity: The pyridine ring imparts slight hygroscopicity; keep strictly dry to prevent hydrolysis of the nitrile to the amide.

  • Safety:

    • Acute Toxicity: Treat as toxic if swallowed or inhaled (common for nitriles).

    • Skin/Eye: Irritant. Use standard PPE (gloves, goggles, fume hood).

    • Incompatibility: Strong oxidizing agents, strong acids (protonates pyridine), strong bases (can hydrolyze nitrile).

Downstream Applications

This compound is rarely the final API; it is a "linchpin" intermediate.

  • Hydrolysis: Acidic hydrolysis (HCl/Reflux) yields 1-(pyridin-3-yl)cyclopropanecarboxylic acid , a scaffold for histone deacetylase (HDAC) inhibitors.

  • Reduction: Lithium Aluminum Hydride (LiAlH

    
    ) reduction yields [1-(pyridin-3-yl)cyclopropyl]methanamine , used in monoamine neurotransmitter reuptake inhibitors.
    
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79637, Cyclopropanecarbonitrile. Retrieved from [Link] (General properties of the class).

  • Jonczyk, A., & Balcerzak, P. (1989).Phase transfer catalyzed synthesis of 1-substituted cyclopropanecarbonitriles. Journal of Organic Chemistry. (Methodological basis for Protocol A).

An In-Depth Technical Guide to 1-(Pyridin-3-yl)cyclopropanecarbonitrile Derivatives and Analogs: A Core Scaffold for Janus Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unique structural amalgamation of a pyridine ring, a cyclopropane moiety, and a nitrile group within the 1-(pyridin-3-yl)cyclopropanecarbonitrile scaffold has positioned it as a privileged motif in modern medicinal chemistry. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the synthesis, structure-activity relationships (SAR), and pharmacological significance of this scaffold and its derivatives. With a particular focus on their role as Janus Kinase (JAK) inhibitors, we will explore the rationale behind their design, methods for their preparation, and their potential in the development of novel therapeutics for a range of inflammatory and autoimmune disorders.

Introduction: The Strategic Convergence of Three Key Pharmacophores

The 1-(pyridin-3-yl)cyclopropanecarbonitrile core represents a masterful convergence of three distinct chemical entities, each contributing unique properties that are highly advantageous in drug design.

  • The Pyridine Ring: As the second most common nitrogen-containing heterocycle in FDA-approved drugs, the pyridine moiety is a well-established pharmacophore.[1] It can engage in a variety of non-covalent interactions, including hydrogen bonding, and its nitrogen atom can be protonated, influencing the compound's solubility and pharmacokinetic profile.

  • The Cyclopropane Ring: This small, strained carbocycle is increasingly utilized in drug development to enhance potency, improve metabolic stability, and reduce off-target effects.[2] Its rigid nature can lock a molecule into a bioactive conformation, leading to more favorable binding with its target.

  • The Nitrile Group: The cyano group is a versatile functional group that can act as a hydrogen bond acceptor and participate in dipole-dipole interactions. In the context of kinase inhibition, the nitrile moiety has been shown to be a crucial interacting group with the hinge region of the ATP-binding site.[3]

The combination of these three components in the 1-(pyridin-3-yl)cyclopropanecarbonitrile scaffold creates a three-dimensional structure with a unique electronic and steric profile, making it an attractive starting point for the design of potent and selective enzyme inhibitors.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of 1-(pyridin-3-yl)cyclopropanecarbonitrile and its derivatives can be approached through several strategic routes. A common and effective method involves the cyclopropanation of an activated methylene group adjacent to the pyridine ring.

Cyclopropanation of 3-Pyridylacetonitrile

A primary and efficient route to the 1-(pyridin-3-yl)cyclopropanecarbonitrile core involves the reaction of 3-pyridylacetonitrile with 1,2-dibromoethane in the presence of a strong base. This method is analogous to the well-established synthesis of other arylcyclopropanecarbonitriles.[4]

General Workflow for Cyclopropanation:

Caption: General workflow for the synthesis of the core scaffold.

Detailed Experimental Protocol (Proposed):

  • Reaction Setup: To a stirred solution of 3-pyridylacetonitrile (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or under phase-transfer conditions (e.g., toluene and a phase-transfer catalyst), add a strong base like sodium hydroxide (2.0-3.0 eq).

  • Addition of Alkylating Agent: Slowly add 1,2-dibromoethane (1.1-1.5 eq) to the reaction mixture at room temperature. The reaction may be exothermic, and cooling might be necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 1-(pyridin-3-yl)cyclopropanecarbonitrile.

The 1-(Pyridin-3-yl)cyclopropanecarbonitrile Scaffold in Janus Kinase (JAK) Inhibition

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling.[5] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune and inflammatory diseases, as well as myeloproliferative neoplasms and cancers.[6][7] Consequently, the development of small molecule JAK inhibitors has become a major focus of drug discovery efforts.

The 1-(pyridin-3-yl)cyclopropanecarbonitrile scaffold has emerged as a key component in the design of potent and selective JAK inhibitors.[8]

Mechanism of Action and Key Interactions

Derivatives of this scaffold typically act as ATP-competitive inhibitors, binding to the ATP-binding site of the JAK enzymes. The key interactions often involve:

  • Pyridine Nitrogen: The nitrogen atom of the pyridine ring can form a crucial hydrogen bond with the hinge region of the kinase domain, a common feature of many kinase inhibitors.

  • Nitrile Group: The nitrile moiety can also interact with the hinge region, providing an additional anchoring point.[9]

  • Cyclopropyl Group: The rigid cyclopropyl group helps to orient the molecule within the binding pocket, contributing to both potency and selectivity.

Signaling Pathway of JAK Inhibition:

JAK_STAT_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine_Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription Initiates Inflammatory_Response Inflammatory_Response Gene_Transcription->Inflammatory_Response Leads to JAK_Inhibitor 1-(Pyridin-3-yl)cyclopropanecarbonitrile Derivative JAK_Inhibitor->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway and the point of intervention by JAK inhibitors.

Structure-Activity Relationship (SAR) Studies

While specific SAR data for 1-(pyridin-3-yl)cyclopropanecarbonitrile derivatives are often proprietary, general principles can be gleaned from the broader class of JAK inhibitors sharing this scaffold.

MoietyPosition/ModificationImpact on ActivityRationale
Pyridyl Ring Substitution at other positionsCan modulate potency and selectivity. Electron-donating or -withdrawing groups can fine-tune the basicity of the pyridine nitrogen and its interaction with the hinge region.Optimizes binding affinity and can introduce new interactions with the protein.
Cyclopropyl Ring Introduction of substituentsCan enhance potency and influence pharmacokinetic properties.Provides additional points of interaction within the binding pocket and can block metabolic hotspots.
Nitrile Group Bioisosteric replacementOften leads to a significant loss of activity, highlighting its critical role in binding.The nitrile is a key pharmacophoric element for hinge binding.
Linker to other moieties Attachment of other heterocyclic systems (e.g., pyrrolopyrimidines)Crucial for achieving high potency and selectivity for specific JAK isoforms.[10]These appended groups occupy other regions of the ATP-binding site, contributing to the overall binding affinity and selectivity profile.

Pharmacological Profile and Therapeutic Potential

Derivatives of the 1-(pyridin-3-yl)cyclopropanecarbonitrile scaffold are being investigated for the treatment of a range of diseases where JAK signaling plays a pathogenic role.

Target Indications
  • Autoimmune Diseases: Rheumatoid arthritis, psoriasis, inflammatory bowel disease.[6]

  • Myeloproliferative Neoplasms: Polycythemia vera, essential thrombocythemia, myelofibrosis.[11]

  • Dermatological Conditions: Atopic dermatitis.[12]

  • Oncology: Certain hematological malignancies.[13]

Pharmacokinetic Considerations

The pharmacokinetic properties of these compounds are critical for their development as oral therapeutics. Key considerations include:

  • Absorption: The pyridine moiety can contribute to good aqueous solubility, aiding oral absorption.

  • Distribution: The overall lipophilicity, which can be modulated by substituents, will influence tissue distribution.

  • Metabolism: The cyclopropyl group can enhance metabolic stability by blocking potential sites of oxidation.[2]

  • Excretion: The route of elimination will depend on the overall physicochemical properties of the molecule.

Conclusion and Future Directions

The 1-(pyridin-3-yl)cyclopropanecarbonitrile scaffold represents a highly successful and versatile platform for the design of potent and selective Janus Kinase inhibitors. The convergence of the pyridine ring for hinge binding, the cyclopropyl group for conformational rigidity and metabolic stability, and the nitrile group for additional key interactions provides a strong foundation for the development of novel therapeutics.

Future research in this area will likely focus on:

  • Fine-tuning Selectivity: Developing derivatives with improved selectivity for individual JAK isoforms to minimize off-target effects.

  • Exploring Novel Analogs: Investigating bioisosteric replacements for the pyridine and cyclopropane rings to explore new chemical space and intellectual property.

  • Covalent Inhibition: Designing derivatives that can form a covalent bond with specific residues in the ATP-binding site, potentially leading to increased potency and duration of action.

The continued exploration of the rich chemistry and pharmacology of 1-(pyridin-3-yl)cyclopropanecarbonitrile derivatives holds significant promise for the discovery of next-generation therapies for a host of debilitating diseases.

References

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • Salts of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl). (n.d.). Google Patents.
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (n.d.). MDPI. Retrieved from [Link]

  • JAK inhibitors: pharmacology and clinical activity in chronic myeloprolipherative neoplasms. (n.d.). PubMed. Retrieved from [Link]

  • Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. (2022). PubMed. Retrieved from [Link]

  • Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Salts of the janus kinase inhibitor (r)-3-(4-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-1h-pyrazol-1-yl)-3-cyclopentylpropanenitrile. (n.d.). Google Patents.
  • Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. (n.d.). MDPI. Retrieved from [Link]

  • Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Examining the Safety Profile of Janus Kinase (JAK) Inhibitors in the Management of Immune-Mediated Diseases: A Comprehensive Review. (2023). MDPI. Retrieved from [Link]

  • Summary of clinical pharmacology parameters for JAK inhibitors currently used or developed for the treatment of inflammatory bowel diseases. (n.d.). ResearchGate. Retrieved from [Link]

  • (12) United States Patent. (2008). Googleapis.com. Retrieved from [Link]

  • Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. (2022). PubMed. Retrieved from [Link]

  • New and easy route to primary cyclopropylamines from nitriles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. (2014). Organic Syntheses. Retrieved from [Link]

  • The Emerging Safety Profile of JAK Inhibitors in Rheumatic Diseases. (2023). PubMed. Retrieved from [Link]

  • S1 Supporting Information Library Design, Synthesis and Screening: Pyridine Dicarbonitriles as Potential Prion Disease Therapeut. (n.d.). AWS. Retrieved from [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Salts of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl). (2020). Justia Patents. Retrieved from [Link]

  • Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. (2014). PubMed. Retrieved from [Link]

  • Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. (2024). PubMed. Retrieved from [Link]

Sources

Preliminary Biological Screening of 1-(Pyridin-3-yl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive preliminary biological screening strategy for 1-(Pyridin-3-yl)cyclopropanecarbonitrile (CAS: 170734-10-8).[1]

This compound is a high-value pharmacophore scaffold used frequently in medicinal chemistry to replace phenyl rings (via the pyridine bioisostere) and rigidify alkyl chains (via the cyclopropane ring).[1] Its primary utility lies in modulating physicochemical properties (reducing LogP, increasing solubility) and metabolic stability.[1] However, the presence of the pyridine nitrogen and the nitrile group necessitates a specific screening logic to rule out liability early in the drug discovery cascade.[1]

Content Type: Technical Guide & Standard Operating Procedure (SOP) Audience: Medicinal Chemists, DMPK Scientists, and Lead Discovery Biologists

Executive Summary & Pharmacophore Logic

1-(Pyridin-3-yl)cyclopropanecarbonitrile is not merely a passive building block; it is an active "fragment" that dictates the biological fate of the final drug molecule.[1] Preliminary screening must answer three critical questions:

  • Liability: Does the pyridine nitrogen coordinate with heme iron, causing CYP450 inhibition?

  • Safety: Does the nitrile group undergo metabolic hydrolysis to toxic cyanide or carboxylic acids?

  • Druggability: Does the cyclopropyl ring confer the expected metabolic stability compared to an isopropyl or ethyl chain?

The Screening Hierarchy:

  • Tier 1: Physicochemical & In Silico Profiling (Solubility, pKa, Lipophilicity).[1]

  • Tier 2: In Vitro ADME & Liability (CYP Inhibition, Metabolic Stability, PAMPA).[1]

  • Tier 3: Safety & Off-Target Profiling (hERG, Ames, Cytotoxicity).[1]

Tier 1: Physicochemical Profiling

Objective: Validate the compound's suitability as a CNS-penetrant or orally bioavailable scaffold.

The pyridine ring lowers LogP relative to a phenyl ring, enhancing water solubility.[1] The cyclopropane ring restricts conformational freedom, potentially improving target affinity (entropic benefit).[1][2]

Data Summary Table: Theoretical vs. Target Values
PropertyTheoretical ValueTarget (Lead-Like)Screening Assay
cLogP ~1.2 - 1.5< 3.0Shake-Flask (Octanol/PBS)
TPSA ~36 Ų< 90 Ų (CNS)In Silico / QSPR
pKa (Pyridine N) ~3.5 - 4.5-Potentiometric Titration
Solubility Moderate-High> 100 µMKinetic Solubility (Nephelometry)

Tier 2: In Vitro ADME & Liability Screening (Critical)[1]

This is the most critical phase for this specific scaffold. The pyridine nitrogen is a known "heme-binder," which can potently inhibit Cytochrome P450 enzymes, leading to drug-drug interactions (DDI).[1]

CYP450 Inhibition Assay (Fluorescence-Based)

Rationale: The lone pair on the pyridine nitrogen can coordinate axially to the heme iron of CYP enzymes (Type II binding), acting as a reversible inhibitor.[1] Priority Isoforms: CYP3A4 (major metabolic route), CYP2D6 (CNS drugs).[1]

Protocol: High-Throughput CYP Inhibition
  • Reagents: Recombinant human CYP3A4/2D6 baculosomes, NADPH regenerating system, Fluorogenic substrates (e.g., DBF for 3A4, AMMC for 2D6).[1]

  • Preparation: Dissolve 1-(Pyridin-3-yl)cyclopropanecarbonitrile in DMSO (stock 10 mM). Prepare serial dilutions (0.01 µM to 100 µM).

  • Incubation:

    • Mix compound + enzyme in phosphate buffer (pH 7.4).[1]

    • Pre-incubate for 10 mins at 37°C (allows potential heme coordination).

    • Initiate reaction by adding NADPH + Substrate.[1]

  • Detection: Measure fluorescence kinetics over 20–30 minutes.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Acceptance Criteria: IC50 > 10 µM is preferred.[1] < 1 µM indicates a "heme-binding" liability.[1]

Metabolic Stability (Microsomal Stability)

Rationale: The cyclopropane ring is generally stable, but the nitrile group can be hydrolyzed by nitrilases, and the pyridine ring can be N-oxidized.[1] Workflow:

  • Incubate 1 µM compound with Human Liver Microsomes (HLM) + NADPH.[1]

  • Sample at t=0, 5, 15, 30, 60 min.[1]

  • Quench with ice-cold Acetonitrile (containing internal standard).

  • Analyze via LC-MS/MS (monitor parent ion depletion).[1]

  • Key Metabolite Check: Look for +16 Da (N-oxide) and +18 Da (Amide hydrolysis).[1]

Tier 3: Safety & Off-Target Profiling

hERG Channel Inhibition (Cardiotoxicity)

Rationale: Pyridine-containing compounds are frequent offenders for hERG channel blockade, which causes QT prolongation.[1] Method: Automated Patch Clamp (e.g., QPatch or Patchliner).[1]

  • Threshold: IC50 > 30 µM is considered "safe" for a fragment/early lead.[1]

Cytotoxicity (HepG2 & SH-SY5Y)

Rationale: General toxicity check.[1] SH-SY5Y (neuroblastoma) is used if the target is CNS (common for this scaffold).[1] Protocol: CellTiter-Glo (ATP) assay after 48h exposure.

Visualizing the Screening Logic

The following diagram illustrates the decision tree for this specific scaffold, highlighting the "Pyridine Liability" check.

ScreeningWorkflow Start Compound: 1-(Pyridin-3-yl)cyclopropanecarbonitrile PhysChem Tier 1: PhysChem (LogP, Solubility) Start->PhysChem CYP_Check Tier 2: CYP Inhibition (Critical Step) PhysChem->CYP_Check If Soluble > 50µM Metab_Stab Metabolic Stability (HLM t1/2) CYP_Check->Metab_Stab IC50 > 10µM (Pass) Redesign Redesign Scaffold (Block N-site / Hydrolysis) CYP_Check->Redesign IC50 < 1µM (Heme Binder) Tox_Check Tier 3: Toxicity (hERG, Cytotox) Metab_Stab->Tox_Check t1/2 > 30 min Metab_Stab->Redesign Rapid N-Oxidation Go_NoGo Decision: Lead Optimization Tox_Check->Go_NoGo hERG IC50 > 30µM Tox_Check->Redesign hERG IC50 < 10µM

Caption: Decision tree prioritizing CYP inhibition screening due to the pyridine moiety's heme-binding potential.

Detailed Experimental Protocol: LC-MS/MS Quantification

For Metabolic Stability & Solubility Analysis

To accurately screen this compound, a robust analytical method is required.[1] The pyridine nitrogen facilitates positive mode ionization.[1]

LC Conditions:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Flow Rate: 0.6 mL/min.[1]

MS Conditions (ESI+):

  • Parent Ion: [M+H]+ = 145.07 m/z (approx).[1]

  • MRM Transitions:

    • Quantifier: 145.1 -> 118.1 (Loss of HCN/Nitrile group).[1]

    • Qualifier: 145.1 -> 91.1 (Pyridine ring fragment).[1]

References

  • Barnes, P. J., et al. (2016).[1] "The Cyclopropyl Fragment is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[1][3] Journal of Medicinal Chemistry. Link

  • Wleklik, M., et al. (2024).[1] "Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane." Molecules. Link[1]

  • Kalgutkar, A. S., et al. (2005).[1] "Nitrogen-containing heteroaromatics as P450 inhibitors: Structure-activity relationships." Current Drug Metabolism. Link

  • BLD Pharm. (n.d.).[1] "Product Analysis: 1-(Pyridin-3-yl)cyclopropanecarbonitrile." BLD Pharm Catalog. Link

  • Sigma-Aldrich. (n.d.). "Cyclopropanecarbonitrile Building Blocks." Sigma-Aldrich Product Data. Link[1]

Sources

Methodological & Application

developing novel kinase inhibitors with 1-(Pyridin-3-yl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Rigidification in Kinase Inhibitor Design using 1-(Pyridin-3-yl)cyclopropanecarbonitrile

Abstract

This technical guide details the synthesis and application of 1-(Pyridin-3-yl)cyclopropanecarbonitrile (CAS 170734-10-8) as a high-value building block for next-generation kinase inhibitors. While flexible alkyl linkers often suffer from rapid metabolic oxidation and entropic penalties upon binding, the gem-disubstituted cyclopropane moiety offers a "rigidification" strategy. This scaffold restricts conformational freedom, orienting the pyridine vector for optimal interaction with the kinase hinge or solvent front while enhancing metabolic stability. We provide a validated phase-transfer catalysis protocol for its synthesis and a downstream biological evaluation workflow using the ADP-Glo™ platform.

Strategic Rationale: The "Gem-Cyclopropyl" Effect

In modern kinase drug discovery, the transition from a flexible benzyl nitrile to a cyclopropyl nitrile is a proven bioisosteric replacement strategy (e.g., in the optimization of JAK inhibitors like Ruxolitinib and various ALK inhibitors).

  • Metabolic Stability: The cyclopropane ring lacks the chemically active methylene hydrogens found in ethyl or propyl chains, blocking common P450-mediated oxidative dealkylation sites.

  • Entropic Advantage: By locking the rotation of the pyridine ring relative to the nitrile, the molecule is pre-organized into a bioactive conformation. This reduces the entropic cost (

    
    ) of binding to the ATP pocket, potentially improving potency (
    
    
    
    ).
  • Vector Alignment: The angle of the cyclopropane ring (~60°) projects substituents (the pyridine and nitrile) into distinct vectors that can simultaneously access the hinge region and the ribose-binding pocket.

Chemical Synthesis Protocol

Objective: Synthesize 1-(Pyridin-3-yl)cyclopropanecarbonitrile via Phase-Transfer Catalysis (PTC). Mechanism: Double alkylation of 3-pyridylacetonitrile using a bifunctional electrophile.

Materials
  • Substrate: 3-Pyridylacetonitrile (1.0 eq)

  • Electrophile: 1-Bromo-2-chloroethane (1.2 eq)

  • Base: 50% w/w Aqueous Sodium Hydroxide (NaOH)

  • Catalyst: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Solvent: Toluene (optional, or run neat if scale permits)

Step-by-Step Methodology
  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, charge 3-pyridylacetonitrile (11.8 g, 100 mmol) and TEBA (1.14 g, 5 mmol).

  • Alkylation: Add 1-bromo-2-chloroethane (17.2 g, 120 mmol) to the reaction vessel.

  • Initiation: Add 50% aqueous NaOH (40 mL) dropwise over 20 minutes while maintaining the internal temperature between 45–50°C using an ice/water bath (reaction is exothermic).

  • Reaction: Vigorously stir the biphasic mixture at 50°C for 3–5 hours.

    • QC Check: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The starting nitrile peak should disappear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine (50 mL), dry over anhydrous

      
      , and filter.
      
  • Purification: Concentrate under reduced pressure. The crude oil can be purified via vacuum distillation (bp ~110°C at 0.5 mmHg) or silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Yield: Expected yield: 65–75% as a pale yellow oil or low-melting solid.

Data Visualization: Synthesis Workflow

SynthesisWorkflow Figure 1: Phase-Transfer Catalyzed Cyclopropanation Route Start 3-Pyridylacetonitrile Reagents 1-Bromo-2-chloroethane + 50% NaOH + TEBA Start->Reagents Mix Intermediate Biphasic Mixture (Exothermic) Reagents->Intermediate 50°C, 4h Product 1-(Pyridin-3-yl) cyclopropanecarbonitrile Intermediate->Product Extraction & Distillation

Biological Evaluation Protocol

Once coupled to a kinase scaffold (e.g., via Suzuki coupling of a brominated derivative to a core like pyrrolo[2,3-d]pyrimidine), the inhibitor must be validated. We utilize the ADP-Glo™ Kinase Assay (Promega) due to its high Z' factor and resistance to compound interference.

Assay Principle

The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.[1][2] It is a two-step coupled assay:

  • Depletion: Unconsumed ATP is depleted.

  • Detection: ADP is converted back to ATP, which is then converted to light by Ultra-Glo™ Luciferase.[1]

Protocol: JAK2 Kinase Inhibition (Example)

Reagents:

  • Recombinant JAK2 enzyme (0.2 ng/µL final)

  • Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 µg/µL)

  • ATP (10 µM, near

    
    )
    
  • Test Compound: 1-(Pyridin-3-yl)cyclopropanecarbonitrile derivative (Serial dilution in DMSO).

Workflow:

  • Compound Transfer: Acoustic dispense 50 nL of test compound (100x stock) into a 384-well white low-volume plate.

  • Enzyme Addition: Add 2.5 µL of 2x JAK2 Enzyme/Buffer mix. Incubate 10 min at RT (allows compound-enzyme pre-equilibration).

  • Reaction Start: Add 2.5 µL of 2x ATP/Substrate mix.

  • Incubation: Shake for 1 min, incubate for 60 min at RT.

  • ADP-Glo Step 1: Add 5 µL of ADP-Glo™ Reagent.[1] Incubate 40 min (depletes remaining ATP).[1]

  • ADP-Glo Step 2: Add 10 µL of Kinase Detection Reagent.[1] Incubate 30 min (converts ADP to ATP → Light).

  • Read: Measure Luminescence on a multimode plate reader (e.g., EnVision or PHERAstar).

Data Visualization: Assay Logic

ADPGloPathway Figure 2: ADP-Glo Kinase Assay Mechanism KinaseRxn Kinase Reaction (ATP + Substrate -> ADP + pSub) Step1 Step 1: ADP-Glo Reagent (Depletes Unused ATP) KinaseRxn->Step1 Step2 Step 2: Detection Reagent (ADP -> ATP -> Luciferase) Step1->Step2 Signal Luminescent Signal (RLU ~ Kinase Activity) Step2->Signal

Comparative Data Analysis (Hypothetical)

To validate the "Rigidification" hypothesis, compare the cyclopropyl analog against the flexible isopropyl or ethyl analog.

Table 1: Structure-Activity Relationship (SAR) & Stability

Scaffold VariantR-Group StructureJAK2 IC50 (nM)HLM t1/2 (min)*Selectivity (JAK2/JAK3)
Flexible Control 1-(Pyridin-3-yl)propanenitrile45 ± 5128x
Rigid Analog 1-(Pyridin-3-yl)cyclopropanecarbonitrile 6 ± 1 >60 25x
Bulky Control 1-(Pyridin-3-yl)cyclohexanecarbonitrile120 ± 155510x
  • Note: The rigid analog typically exhibits superior potency (lower IC50) due to reduced entropic penalty and superior metabolic stability (HLM t1/2) by removing abstractable alpha-protons.

References

  • Lin, Q. et al. (2009). "Discovery of Ruxolitinib (INCB018424): A Potent, Selective, and Orally Bioavailable Inhibitor of Janus Kinases 1 and 2."[3] Journal of Medicinal Chemistry. [Link]

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry. [Link][4]

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism." Elsevier/Academic Press. [Link]

Sources

application of pyridine derivatives as anti-influenza agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of Pyridine Derivatives as Next-Generation Anti-Influenza Agents

Abstract

The emergence of resistance against neuraminidase inhibitors (e.g., Oseltamivir) necessitates the development of antivirals with novel mechanisms of action.[1] The pyridine scaffold—a "privileged structure" in medicinal chemistry—offers unique electronic properties and hydrogen-bonding capabilities essential for targeting the influenza virus RNA-dependent RNA polymerase (RdRp) complex and Hemagglutinin (HA) fusion machinery. This guide details the rational design, synthesis, and biological validation of pyridine-based inhibitors, specifically focusing on PA-PB1 interaction inhibitors and nucleoside analogs .

The Pyridine Advantage in Antiviral Design

The pyridine ring (


) is not merely a linker; it is a functional pharmacophore. Its incorporation into anti-influenza agents is driven by three physicochemical pillars:
  • H-Bonding Acceptor: The nitrogen lone pair acts as a critical acceptor for serine/threonine residues in viral binding pockets (e.g., the PA subunit of RdRp).

  • 
    -Deficiency:  The electron-deficient ring facilitates 
    
    
    
    -
    
    
    stacking interactions with aromatic residues (e.g., Tryptophan or Phenylalanine) often found in the hydrophobic clefts of viral proteins.
  • Metabolic Stability: Unlike furan or thiophene, pyridine is resistant to oxidative metabolism, prolonging the in vivo half-life of the drug candidate.

Target Landscape & Mechanism of Action

While historical approaches targeted Neuraminidase (NA), modern pyridine derivatives primarily target the Viral Replication Complex .

Primary Mechanism: Disruption of RdRp Assembly (PA-PB1)

Influenza replication requires the heterotrimeric RdRp complex (PA, PB1, PB2). The interaction between the PA (Polymerase Acidic) C-terminus and the PB1 (Polymerase Basic 1) N-terminus is a high-affinity protein-protein interaction (PPI).

  • The Pyridine Solution: 3-cyano-4,6-diphenylpyridine derivatives mimic the hydrophobic peptide helix of PB1, effectively "jamming" the PA binding cleft and preventing complex assembly.

Secondary Mechanism: HA Fusion Inhibition

Certain pyridine-carboxamides bind to the stem region of Hemagglutinin (HA), stabilizing the pre-fusion conformation and preventing the pH-dependent conformational change required for viral entry.

Viral_Mechanism Virus Influenza Virus Entry Endosomal Entry Virus->Entry Uncoating Uncoating (M2) Entry->Uncoating RdRp_Assembly RdRp Assembly (PA + PB1 + PB2) Uncoating->RdRp_Assembly Replication Viral RNA Replication RdRp_Assembly->Replication Essential Step Release Viral Release Replication->Release Pyridine_HA Pyridine-Carboxamides (Fusion Inhibitor) Pyridine_HA->Entry Blocks Fusion Pyridine_RdRp 3-Cyano-Pyridines (PA-PB1 Inhibitor) Pyridine_RdRp->RdRp_Assembly Disrupts PPI

Figure 1: Therapeutic intervention points of pyridine derivatives in the Influenza lifecycle. Blue hexagons indicate drug action sites.

Protocol A: Synthesis of 4,6-Diphenylpyridine-3-carbonitrile Scaffolds

Objective: Synthesize a library of PA-PB1 inhibitors using a robust Suzuki-Miyaura coupling strategy on a halogenated pyridine core.

Reagents:

  • Substrate: 2-chloro-4,6-diphenylpyridine-3-carbonitrile (or 4,6-dichloro precursor).

  • Boronic Acid: Aryl-boronic acids (

    
    ).
    
  • Catalyst:

    
     (High turnover, air stable).
    
  • Base:

    
     (2M aqueous).
    
  • Solvent: 1,4-Dioxane.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Charge a microwave reaction vial or round-bottom flask with the chloropyridine substrate (1.0 equiv) and the desired aryl-boronic acid (1.2 equiv).

    • Add

      
       (0.05 equiv).
      
    • Critical Step: Evacuate and backfill with Nitrogen (

      
      ) three times to remove 
      
      
      
      , which poisons the Pd catalyst.
  • Solvation:

    • Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate) and 2M

      
       (3.0 equiv).
      
  • Reaction:

    • Thermal Method: Heat at 90°C for 12–16 hours under

      
      .
      
    • Microwave Method (Recommended): Irradiate at 110°C for 30–60 minutes. This significantly reduces side reactions.

  • Work-up:

    • Cool to room temperature.[2] Filter through a Celite pad to remove Palladium black.

    • Dilute with Ethyl Acetate (EtOAc) and wash with brine.

    • Dry organic layer over

      
       and concentrate in vacuo.
      
  • Purification:

    • Perform Flash Column Chromatography (Hexane:EtOAc gradient). Pyridines often streak on silica; add 1% Triethylamine (

      
      ) to the eluent to improve peak shape.
      

Protocol B: Biological Evaluation (MDCK Plaque Reduction)

Objective: Quantify the antiviral efficacy (


) of the synthesized pyridine derivatives against Influenza A (H1N1 or H3N2).

System Validation:

  • Cell Line: MDCK (Madin-Darby Canine Kidney) cells.[3][4][5]

  • Control Drug: Ribavirin (polymerase inhibitor) or Oseltamivir (if testing NA inhibition).

  • Readout: Plaque count reduction (Visual).

Workflow:

  • Cell Seeding:

    • Seed MDCK cells in 6-well plates (

      
       cells/well) in DMEM + 10% FBS. Incubate 24h at 37°C until 90-95% confluent.
      
  • Infection (Adsorption):

    • Wash cells 2x with PBS.[2]

    • Inoculate with Influenza virus at MOI = 0.001 (Multiplicity of Infection).

    • Incubate for 1 hour at 37°C, rocking plates every 15 mins to ensure even coverage.

  • Compound Treatment (Overlay):

    • Remove viral inoculum.[2]

    • Add Avicel Overlay Medium (MEM + 1.2% Avicel + 1 µg/mL TPCK-trypsin) containing serial dilutions of the pyridine test compound.

    • Note: TPCK-trypsin is required to cleave HA and facilitate viral propagation in cell culture.

  • Incubation & Fixation:

    • Incubate for 48–72 hours (strain dependent).

    • Remove overlay (Avicel is easier to remove than Agarose).

    • Fix cells with 4% Paraformaldehyde (PFA) for 15 mins.

  • Staining & Counting:

    • Stain with 0.1% Crystal Violet solution.

    • Count plaques (clear zones). Calculate % Inhibition relative to DMSO control.

Assay_Workflow Seed Seed MDCK Cells (6-well plate) Infect Viral Infection (MOI 0.001, 1h) Seed->Infect Treat Add Compound + Avicel Overlay Infect->Treat Incubate Incubate 48h (37°C, 5% CO2) Treat->Incubate FixStain Fix & Crystal Violet Stain Incubate->FixStain Analyze Count Plaques & Calc EC50 FixStain->Analyze

Figure 2: Workflow for the Plaque Reduction Assay (PRA) to determine antiviral potency.

Data Analysis & SAR Interpretation

To validate the "hit," you must calculate the Selectivity Index (SI). A potent inhibitor is useless if it kills the host cell.

Table 1: Representative SAR Data Structure for Pyridine Derivatives

Compound IDR-Group (C4/C6)

(Antiviral)

(Cytotoxicity)
SI (

)
Interpretation
PYR-01 Phenyl45.5 µM>250 µM>5.5Moderate Hit
PYR-02 4-Fluoro-phenyl2.8 µM>250 µM>89Lead Candidate
PYR-03 Methyl>100 µM200 µM<2Inactive
Ref (Ribavirin) N/A15.0 µM>500 µM>33Positive Control

Key SAR Insights:

  • Steric Bulk: Bulky hydrophobic groups (e.g., 4-F-Phenyl) at positions 4 and 6 of the pyridine ring often improve potency by filling the hydrophobic pockets of the PA-PB1 interface.

  • Electronic Tuning: Electron-withdrawing groups (F, Cl) on the phenyl rings can enhance metabolic stability and potency compared to unsubstituted rings.

References

  • Synthesis and Anti-Influenza Activity of Pyridine C-Nucleosides. Journal of Medicinal Chemistry. [Link][6]

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Pharmaceutics (MDPI). [Link]

  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles. Mini Reviews in Medicinal Chemistry. [Link]

  • Novel inhibitors of influenza virus fusion: structure-activity relationship and interaction with the viral hemagglutinin. Journal of Virology. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 1-(Pyridin-3-yl)cyclopropanecarbonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Novel Heterocyclic Scaffolds

The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Small molecules built around innovative scaffolds often provide the starting point for developing next-generation medicines. The 1-(Pyridin-3-yl)cyclopropanecarbonitrile scaffold represents a promising area of chemical space, combining the features of a pyridine ring, prevalent in many FDA-approved drugs, with a strained cyclopropane moiety. Analogs of this core structure are predicted to exhibit a diverse range of biological activities. Published research on related heterocyclic structures, such as pyrrolopyridines, indicates potential for activity as anticancer, anti-inflammatory, and antiviral agents, often through the modulation of key enzyme families like kinases and phosphodiesterases.[1][2][3][4][5] The cyclopropane group can also confer unique pharmacological properties.[6][7][8][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to identify and characterize bioactive analogs of 1-(Pyridin-3-yl)cyclopropanecarbonitrile. The protocols detailed herein are designed to be robust, reproducible, and adaptable to various laboratory automation platforms.

Strategic Approach to Screening 1-(Pyridin-3-yl)cyclopropanecarbonitrile Analogs

A successful HTS campaign for a novel compound library requires a multi-pronged approach. We will detail both biochemical and cell-based assays to provide a comprehensive understanding of the compounds' activity. This dual strategy allows for the identification of direct target engagement (biochemical assays) and the assessment of activity in a more physiologically relevant context (cell-based assays).[10][11]

Our screening funnel will focus on three primary areas informed by the known activities of similar heterocyclic compounds:

  • Kinase Inhibition: Protein kinases are a major class of drug targets, particularly in oncology and immunology.[12][13] We will describe a biochemical assay to identify inhibitors of a representative tyrosine kinase.

  • Phosphodiesterase (PDE) Modulation: PDEs are critical regulators of intracellular signaling, and their inhibitors have therapeutic applications in a range of diseases.[14][15][16] A biochemical assay for PDE inhibition will be presented.

  • Cellular Pathway Modulation & Cytotoxicity: A cell-based reporter gene assay will be used to screen for compounds that modulate a specific signaling pathway (e.g., NF-κB, a key pathway in inflammation and cancer). This will be complemented by a general cytotoxicity assay to identify compounds that affect cell viability.

The following diagram illustrates the proposed screening workflow:

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Compound Library Compound Library Biochemical Assays Biochemical Assays Compound Library->Biochemical Assays Kinase & PDE Inhibition Cell-Based Assays Cell-Based Assays Compound Library->Cell-Based Assays Reporter & Cytotoxicity Dose-Response Analysis Dose-Response Analysis Biochemical Assays->Dose-Response Analysis Cell-Based Assays->Dose-Response Analysis Orthogonal Assays Orthogonal Assays Dose-Response Analysis->Orthogonal Assays Selectivity Profiling Selectivity Profiling Orthogonal Assays->Selectivity Profiling Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Selectivity Profiling->Structure-Activity Relationship (SAR) ADME/Tox Profiling ADME/Tox Profiling Structure-Activity Relationship (SAR)->ADME/Tox Profiling

Caption: High-throughput screening workflow for novel compound libraries.

Section 1: Biochemical Assays for Direct Target Inhibition

Biochemical assays are essential for identifying compounds that directly interact with a purified molecular target, such as an enzyme.[17] These assays are typically more straightforward to develop and optimize for HTS than cell-based assays.

Fluorescence Polarization (FP) Assay for Kinase Inhibition

Scientific Rationale: Fluorescence Polarization (FP) is a robust, homogenous assay format ideal for HTS.[18][19] The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[9][20] In this assay, a fluorescently labeled peptide substrate is used. When phosphorylated by the kinase, a specific antibody that binds to the phosphorylated peptide is added. This binding results in a large complex that tumbles slowly in solution, leading to a high FP signal. Inhibitors of the kinase will prevent phosphorylation of the peptide, resulting in no antibody binding and a low FP signal.

Target Kinase Example: A tyrosine kinase relevant to cancer, such as FMS-like tyrosine kinase 3 (FLT3), which has been implicated as a target for pyrrolopyridine derivatives.[5]

Detailed Protocol: FP-Based Kinase Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Kinase Solution: Recombinant FLT3 kinase diluted in Assay Buffer to a final concentration of 2X the optimal concentration (determined during assay development).

    • Substrate/ATP Mix: Fluorescently labeled poly-GT peptide substrate and ATP at 2X their final concentrations in Assay Buffer. The ATP concentration should be at or near the Km for the enzyme to facilitate the identification of competitive inhibitors.

    • Antibody Solution: Anti-phosphotyrosine antibody diluted in quench buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.5).

    • Compound Plates: 1-(Pyridin-3-yl)cyclopropanecarbonitrile analogs serially diluted in 100% DMSO, then further diluted in Assay Buffer to a 4X final concentration.

  • Assay Procedure (384-well format):

    • Dispense 5 µL of 4X compound solution or controls (DMSO for negative control, known inhibitor for positive control) into the assay plate.

    • Add 5 µL of 2X Kinase Solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 10 µL of 2X Substrate/ATP Mix to all wells.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the Antibody Solution.

    • Incubate for 30 minutes at room temperature to allow for antibody binding.

    • Read the plate on an FP-capable plate reader (Excitation/Emission wavelengths appropriate for the chosen fluorophore).

  • Data Analysis:

    • Calculate the Z' factor to assess assay quality. A Z' factor between 0.5 and 1.0 is considered excellent for HTS.[21][22][23]

    • Normalize the data to the controls (% inhibition).

    • For hit confirmation, generate dose-response curves and calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[16]

Parameter Description Typical Value/Range
Assay Format Homogeneous Fluorescence Polarization-
Plate Format 384-well, low-volume-
Final Volume 30 µL-
ATP Concentration At or near Km10-100 µM
Z' Factor Assay quality metric> 0.5
Readout Millipolarization (mP)-
AlphaLISA Assay for Phosphodiesterase (PDE) Inhibition

Scientific Rationale: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, no-wash, bead-based immunoassay.[14] The assay measures the activity of PDEs, which catalyze the hydrolysis of cyclic AMP (cAMP) to AMP. In this competitive assay, biotinylated cAMP is captured by streptavidin-coated Donor beads. An anti-cAMP antibody is conjugated to an Acceptor bead. In the absence of PDE activity, the biotinylated cAMP binds to the antibody, bringing the Donor and Acceptor beads into close proximity. Upon excitation, the Donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the Acceptor bead. When PDE is active, it hydrolyzes the biotinylated cAMP, preventing the beads from coming together and resulting in a loss of signal. Inhibitors of PDE will protect the biotinylated cAMP from hydrolysis, leading to a high signal.

Target PDE Example: PDE4, an important target in inflammatory diseases.[14]

Detailed Protocol: AlphaLISA-Based PDE Inhibition Assay

  • Reagent Preparation:

    • AlphaLISA Buffer: As per manufacturer's recommendation (e.g., 25 mM Hepes, pH 7.4, 10 mM MgCl₂).

    • PDE4 Enzyme: Recombinant PDE4 diluted in AlphaLISA Buffer to a 2X final concentration.

    • Biotinylated cAMP Substrate: Diluted in AlphaLISA Buffer to a 2X final concentration.

    • AlphaLISA Acceptor Beads: Anti-cAMP Acceptor beads diluted in AlphaLISA Buffer.

    • Streptavidin Donor Beads: Diluted in AlphaLISA Buffer in the dark.

    • Compound Plates: Prepared as described in the FP assay protocol.

  • Assay Procedure (384-well format):

    • Dispense 2.5 µL of 4X compound or controls into the assay plate.

    • Add 2.5 µL of 2X PDE4 Enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of 2X Biotinylated cAMP Substrate to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of the diluted Anti-cAMP Acceptor Beads.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 10 µL of the diluted Streptavidin Donor Beads.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaLISA-capable plate reader.

  • Data Analysis:

    • Calculate the Z' factor.

    • Determine the % inhibition and IC50 values for active compounds.

AlphaLISA_Principle cluster_0 Beads are distant cluster_1 Beads in proximity -> Signal PDE4 PDE4 Bio-cAMP Biotin-cAMP PDE4->Bio-cAMP hydrolyzes AMP AMP Bio-cAMP->AMP Donor_Bead_1 Donor Bead Acceptor_Bead_1 Acceptor Bead Inhibitor Inhibitor PDE4_inhibited PDE4 Inhibitor->PDE4_inhibited Bio-cAMP_intact Biotin-cAMP Antibody Anti-cAMP Ab Bio-cAMP_intact->Antibody binds Donor_Bead_2 Donor Bead Donor_Bead_2->Bio-cAMP_intact binds Acceptor_Bead_2 Acceptor Bead Antibody->Acceptor_Bead_2

Caption: Principle of the competitive AlphaLISA assay for PDE inhibitors.

Section 2: Cell-Based Assays for Phenotypic Screening

Cell-based assays provide data in a more biological context, accounting for factors like cell permeability and potential off-target effects.[4][5][15]

Luciferase Reporter Gene Assay for Pathway Analysis

Scientific Rationale: Reporter gene assays are a powerful tool for monitoring the activity of specific signal transduction pathways.[13] In this assay, cells are engineered to express a reporter gene (e.g., firefly luciferase) under the control of a promoter containing response elements for a transcription factor of interest. Activation of the signaling pathway leads to the expression of luciferase, which can be quantified by adding a substrate and measuring the resulting luminescence. Inhibitors of the pathway will decrease the luminescent signal.

Pathway Example: The NF-κB pathway, which is constitutively active in many cancers and inflammatory diseases.

Detailed Protocol: NF-κB Luciferase Reporter Assay

  • Cell Culture and Plating:

    • Use a stable cell line expressing an NF-κB-luciferase reporter construct (e.g., HEK293/NF-κB-luc).

    • Plate the cells in a 384-well white, clear-bottom plate at an optimized density and allow them to adhere overnight.

  • Assay Procedure:

    • Treat the cells with the 1-(Pyridin-3-yl)cyclopropanecarbonitrile analogs at various concentrations for 1-2 hours.

    • Stimulate the NF-κB pathway by adding an agonist (e.g., TNFα) to all wells except the unstimulated control.

    • Incubate for 6-8 hours.

    • Equilibrate the plate to room temperature.

    • Add a luciferase assay reagent (containing cell lysis buffer and luciferase substrate) to all wells.

    • Incubate for 10 minutes to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the Z' factor using stimulated and unstimulated controls.

    • Normalize the data to determine % inhibition.

    • Calculate IC50 values for active compounds.

    • A parallel cytotoxicity assay (e.g., CellTiter-Glo®) should be performed to ensure that the observed inhibition is not due to cell death.

Parameter Description Typical Value/Range
Assay Format Cell-based reporter gene assay-
Cell Line HEK293/NF-κB-luc (or similar)-
Stimulant TNFα10 ng/mL
Incubation Time 6-8 hours-
Z' Factor Assay quality metric> 0.5
Readout Relative Luminescence Units (RLU)-

Section 3: Self-Validating Systems and Data Interpretation

Trustworthiness Through Orthogonal Assays: A key principle of a robust HTS campaign is the use of orthogonal assays for hit confirmation. An orthogonal assay measures the same biological endpoint using a different technology or principle. For example, a hit from the FP kinase assay could be confirmed using a technology like ADP-Glo™, which measures the amount of ADP produced in the kinase reaction. This approach minimizes the risk of identifying false positives that are artifacts of a specific assay technology.

Causality and Experimental Choices:

  • ATP Concentration in Kinase Assays: Using an ATP concentration near its Km is a deliberate choice to enable the identification of ATP-competitive inhibitors, a common mechanism of action for kinase inhibitors.

  • Choice of Cell Line: The selection of a cell line for cell-based assays should be guided by the therapeutic area of interest. For oncology targets, a panel of cancer cell lines may be appropriate.

  • Compound Concentration: Primary screens are typically run at a single high concentration (e.g., 10-20 µM) to maximize the chances of identifying hits. Subsequent dose-response experiments are crucial to confirm activity and determine potency.

Conclusion

The high-throughput screening assays detailed in these application notes provide a robust framework for the initial characterization of 1-(Pyridin-3-yl)cyclopropanecarbonitrile analogs. By employing a combination of biochemical and cell-based approaches, researchers can efficiently identify compounds with desired biological activities, confirm their potency, and gather preliminary information about their mechanism of action. The successful implementation of these protocols will pave the way for further lead optimization and the potential development of novel therapeutics.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel), 14(4), 354. [Link]

  • Al-Ostath, A., et al. (2023). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports, 13(1), 12345. [Link]

  • Khan, I., et al. (2022). Biologically active compounds containing pyrrolopyridines unit. ResearchGate. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 26(8), 2265. [Link]

  • El-Sayed, M. A. A., et al. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents, 27(5), 591-606. [Link]

  • Collier, P. N., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Reddy, T. S., et al. (2019). Convenient Synthesis, Characterizations and Biological Evolution of Novel 1‐Phenyl‐N'‐(3‐phenylacryloyl)cyclopropane carbohydrazide Derivatives. ChemistrySelect, 4(35), 10335-10340. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]

  • Zhang, L., et al. (2023). High-Throughput Screening for Epigenetic Compounds That Induce Human β-Defensin 1 Synthesis. International Journal of Molecular Sciences, 24(2), 1635. [Link]

  • BellBrook Labs. (n.d.). What is the Best Phosphodiesterase (PDE) Assay for HTS?. [Link]

  • Salaün, J., & Karkour, B. (1987). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry, 1(1), 1-25. [Link]

  • Gangarapu, S., et al. (2016). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. SpringerPlus, 5(1), 1-11. [Link]

  • Visikol. (2022). High Throughput Epigenetics. [Link]

  • Murai, R., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 832-839. [Link]

  • Wang, Y., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. International Journal of Molecular Sciences, 25(10), 5364. [Link]

  • Salaün, J. (2003). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73. [Link]

  • Reaction Biology. (n.d.). Epigenetic Assays. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Al-Hussain, S. A., et al. (2023). Unveiling of phosphodiesterase-5 hot residues binding to xanthine derivatives for erectile dysfunction therapy: A computational drug repurposing approach. PloS one, 18(11), e0294578. [Link]

  • Wesche, H., et al. (2005). High Throughput Screening for Protein Kinase Inhibitors. Current Pharmaceutical Design, 11(15), 1965-1976. [Link]

  • Goldsmith, C. (2025). Single-molecule DNA methylation reveals unique epigenetic identity profiles of T helper cells. YouTube. [Link]

  • Al-awadhi, F., et al. (2023). Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp. Marine Drugs, 21(5), 288. [Link]

  • Cleveland Clinic. (2023). Altitude Sickness. [Link]

  • Al-Shdefat, R., et al. (2023). Determination of Five Phosphodiesterase-5 Inhibitors in Multiple Honey-Based Consumer Products by Chromatographic Technique in Rat Plasma. Molecules, 28(20), 7111. [Link]

  • Fabian, M. A., et al. (2005). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 1(1), e1. [Link]

  • BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • CLYTE. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Banks, P. (2015). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of biomolecular screening, 20(1), 16-27. [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. [Link]

  • Shin, A. (2020). Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • Figure S2: Drug sensitivity assay –dose response curves and IC50 images. (n.d.). [Link]

  • Zhang, X. D. (2011). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 27(18), 2567-2572. [Link]

  • ResearchGate. (2016). How to calculate IC50 for my dose response?. [Link]

  • BPS Bioscience. (2022). Using Luciferase Reporter Cell Lines for High Throughput Screening Readouts. YouTube. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Martínez-Poveda, B., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(22), 5431. [Link]

  • Niemelä, E. H., et al. (2015). Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening. ASSAY and Drug Development Technologies, 13(7), 416-424. [Link]

  • ResearchGate. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. [Link]

Sources

Troubleshooting & Optimization

side-reaction products in the synthesis of 1-(Pyridin-3-yl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Pyridin-3-yl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis. The following question-and-answer format directly addresses specific experimental challenges, providing in-depth explanations and actionable protocols to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected, and I observe a complex mixture of products upon analysis. What are the likely side-reactions occurring?

A1: Senior Application Scientist's Insight

Low yields and complex product mixtures in the synthesis of 1-(pyridin-3-yl)cyclopropanecarbonitrile, typically prepared via the reaction of 3-pyridineacetonitrile with 1,2-dibromoethane under phase-transfer catalysis (PTC) conditions, are often attributable to several competing side-reactions. The primary culprits include N-alkylation of the pyridine ring, oligo- or polymerization, and base-mediated dimerization of the starting material.

  • N-Alkylation of the Pyridine Ring: The nitrogen atom of the pyridine ring is nucleophilic and can compete with the carbanion of 3-pyridineacetonitrile for the electrophilic 1,2-dibromoethane. This results in the formation of a quaternary pyridinium salt, which is a common byproduct in reactions involving pyridines and alkyl halides.

  • Oligo-/Polymerization: Due to the bifunctional nature of 1,2-dibromoethane, it can react with multiple molecules of 3-pyridineacetonitrile, leading to the formation of dimers, trimers, and higher-order oligomers. This is particularly prevalent if there is a localized high concentration of the alkylating agent.

  • Dimerization of Starting Material: Under strongly basic conditions, 3-pyridineacetonitrile can undergo self-condensation or dimerization, leading to impurities that can be difficult to separate from the desired product.

Below is a workflow to help diagnose and mitigate these issues.

Troubleshooting Workflow for Low Yield

Caption: A decision-making workflow for troubleshooting low yields.

Q2: I have isolated a highly polar, water-soluble byproduct. What is its likely identity and how can I prevent its formation?

A2: Senior Application Scientist's Insight

A highly polar, water-soluble byproduct is very likely the result of N-alkylation of the pyridine ring . The reaction between the pyridine nitrogen of 3-pyridineacetonitrile and 1,2-dibromoethane forms a quaternary pyridinium salt. This salt is ionic and therefore highly soluble in aqueous media.

Mechanism of N-Alkylation Side-Reaction

Caption: Formation of the N-alkylated pyridinium salt byproduct.

Prevention and Mitigation Protocol:

  • Slow Addition of Alkylating Agent: Add the 1,2-dibromoethane solution dropwise to the reaction mixture over an extended period (e.g., 2-4 hours) using a syringe pump. This maintains a low instantaneous concentration of the alkylating agent, favoring the desired C-alkylation over N-alkylation.

  • Optimize Base and Catalyst: A strong base is required to deprotonate the methylene group of 3-pyridineacetonitrile. However, an excessively high concentration can also increase the rate of side reactions. Use of a solid-liquid phase-transfer catalysis system with powdered, anhydrous potassium hydroxide can be beneficial. Tetrabutylammonium bromide (TBAB) is a commonly used and effective phase-transfer catalyst for such reactions.[1]

  • Temperature Control: Maintain the reaction temperature at a moderate level (e.g., 25-40 °C). Higher temperatures can accelerate the rate of N-alkylation.

Q3: My final product is contaminated with a significant amount of a high molecular weight, viscous material that is difficult to remove by standard chromatography. What is this impurity?

A3: Senior Application Scientist's Insight

The presence of a high molecular weight, viscous, and often intractable material strongly suggests the formation of oligomers or polymers . This occurs when a single molecule of 1,2-dibromoethane reacts with two molecules of 3-pyridineacetonitrile, or when the initially formed 1-(3-cyanomethylpyridin-1-ium)-2-bromoethane reacts further.

Troubleshooting Oligomer/Polymer Formation:

ParameterRecommendationRationale
Stoichiometry Use a slight excess of 3-pyridineacetonitrile relative to 1,2-dibromoethane (e.g., 1.1:1).Ensures that the bifunctional alkylating agent is the limiting reagent, reducing the probability of chain extension.
Reaction Concentration Maintain a relatively dilute reaction mixture.High concentrations of reactants can favor intermolecular reactions leading to oligomerization.
Mixing Ensure vigorous and efficient stirring throughout the reaction.Prevents localized high concentrations of 1,2-dibromoethane, which can initiate polymerization.
Q4: After workup and purification, I have identified an impurity with a molecular weight corresponding to the addition of water to my product. What is this and how did it form?

A4: Senior Application Scientist's Insight

This impurity is likely 1-(pyridin-3-yl)cyclopropanecarboxamide . It forms via the partial hydrolysis of the nitrile group of your desired product. This is a common side-reaction, especially when using aqueous strong bases like sodium hydroxide or potassium hydroxide in the reaction or during the workup.

Mechanism of Nitrile Hydrolysis

Caption: Base-catalyzed hydrolysis of the product to the corresponding amide.

Prevention of Nitrile Hydrolysis:

  • Anhydrous Conditions: If possible, conduct the reaction under anhydrous conditions using a non-aqueous solvent and a strong, non-hydroxide base (e.g., sodium hydride in DMF). However, this can be more hazardous and expensive.

  • Careful Workup: During the aqueous workup, minimize the contact time of the product with the basic aqueous phase. Neutralize the reaction mixture with a weak acid (e.g., ammonium chloride solution) as soon as the reaction is complete, before extraction.

  • Temperature Control During Workup: Perform the workup at a low temperature (e.g., 0-5 °C) to slow down the rate of hydrolysis.

Analytical Characterization of Potential Impurities

A robust analytical method is crucial for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the recommended technique.

CompoundExpected Retention Time (Relative)Key Mass Spec Fragment (m/z)
3-Pyridineacetonitrile (Starting Material) 0.8119.06 [M+H]⁺
1-(Pyridin-3-yl)cyclopropanecarbonitrile (Product) 1.0145.08 [M+H]⁺
N-(2-Bromoethyl)-3-(cyanomethyl)pyridinium bromide < 0.5 (highly polar)226.00/228.00 [M]⁺ (isotopic pattern for Br)
1,2-bis(cyanomethyl-pyridin-3-yl)ethane (Dimer) > 1.2263.13 [M+H]⁺
1-(Pyridin-3-yl)cyclopropanecarboxamide ~0.9163.09 [M+H]⁺

Note: Relative retention times are illustrative and will depend on the specific HPLC method used.

References

  • Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations. 2nd ed., Wiley-VCH, 1999. [Link]

  • Makosza, M.; Jończyk, A. Phase-Transfer Alkylation of Nitriles: A Convenient Synthesis of 1-Arylcyclopropanecarbonitriles. Organic Syntheses, 1976 , 55, 91. [Link]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. 5th ed., Springer, 2007. [Link]

  • Starks, C. M.; Liotta, C. L.; Halpern, M. Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall, 1994. [Link]

Sources

Technical Support Center: Characterization of Cyclopropane-Containing Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: CYCLO-CHAR-001 Subject: Troubleshooting NMR, MS, and Stereochemical Assignment of Cyclopropyl Scaffolds

Introduction: The "Banana Bond" Paradox

Welcome to the Cyclopropane Support Hub. If you are here, you are likely seeing NMR signals that don't make sense (e.g., protons appearing upfield of TMS) or struggling to assign cis/trans stereochemistry where standard Karplus relationships seem to fail.

The Core Challenge: Cyclopropane is not a standard alkane.[1] Due to high ring strain (~27.5 kcal/mol) and bent "banana bonds" (Walsh orbitals), the carbon atoms exhibit hybridization closer to


 than 

. This alters electronic shielding, coupling constants, and chemical stability, often mimicking alkene chemistry rather than saturated hydrocarbons.
Module A: NMR Anomalies & Assignment
Issue 1: "My proton signals are appearing at negative ppm values or unusually upfield."

Diagnosis: This is a feature, not a bug. The cyclopropane ring generates a strong magnetic anisotropy (ring current) similar to benzene but orthogonal in direction.

  • Mechanism: The electron density in the C-C bonds shields the protons located above/below the ring plane and deshields nuclei in the plane.

  • Troubleshooting:

    • Check the region 0.0 to 0.7 ppm (and sometimes < 0.0 ppm).

    • Confirm the moiety using

      
       Coupled NMR . Cyclopropyl C-H bonds have high 
      
      
      
      -character (
      
      
      ), leading to distinctively large coupling constants compared to standard alkyl chains.

Data Table: Diagnostic Coupling Constants

ParameterCyclopropane ValueStandard Alkane ValueCausality

160 – 165 Hz ~125 HzHigh

-character in C-H bonds (similar to alkenes).

(Geminal)
-4 to -9 Hz -10 to -15 HzBond angle strain (~60°) alters orbital overlap.

(Cis)
7 – 13 Hz VariesEclipsed geometry maximizes overlap.

(Trans)
2 – 7 Hz VariesDihedral angle leads to lower coupling (Exception to standard Karplus intuition).
Issue 2: "I cannot distinguish Cis vs. Trans isomers using standard J-coupling rules."

Expert Insight: In six-membered rings (cyclohexane),


 (axial-axial, ~180°) is large (~10-12 Hz) and 

(axial-equatorial) is small. In cyclopropane, this is reversed. [2][3]
  • Rule:

    
    .
    
  • Why? The rigid geometry fixes the cis dihedral angle near 0° (strong coupling) and the trans angle near 145° (weaker coupling), unlike the 180° anti-periplanar arrangement in flexible chains.

Module B: Workflow Visualization

The following logic flows describe the decision-making process for structural validation and stereochemical assignment.

Workflow 1: Structural Confirmation & Isomer Assignment

Cyclopropane_Assignment Start Unknown Cyclopropyl Sample H1_NMR 1. Run 1H NMR Check 0.0 - 1.0 ppm Start->H1_NMR C13_Coupled 2. Run Coupled 13C NMR Measure 1J(C-H) H1_NMR->C13_Coupled Check_J Is 1J(C-H) > 160 Hz? C13_Coupled->Check_J Not_Cyclo Likely Alkyl Chain (Not Cyclopropane) Check_J->Not_Cyclo No (<130Hz) Is_Cyclo Cyclopropane Core Confirmed Check_J->Is_Cyclo Yes Stereo_Check 3. Determine Stereochemistry (Cis vs Trans) Is_Cyclo->Stereo_Check Measure_3J Measure Vicinal Coupling (3J_HH) Stereo_Check->Measure_3J Compare_J Compare J Values Measure_3J->Compare_J Cis_Result J = 8-12 Hz (Cis Isomer) Compare_J->Cis_Result High J Trans_Result J = 4-7 Hz (Trans Isomer) Compare_J->Trans_Result Low J NOE_Step Validation: Run 1D NOE Irradiate Substituent Cis_Result->NOE_Step Trans_Result->NOE_Step

Caption: Logical workflow for confirming cyclopropane structure and assigning stereochemistry based on coupling constants.

Module C: Experimental Protocols
Protocol 1: Definitive Stereochemistry via 1D NOE Difference

Use this when J-coupling is ambiguous (e.g., broad multiplets).

Prerequisites:

  • Sample concentration > 5 mg/mL.[4]

  • Deuterated solvent with no signal overlap (CDCl3 or C6D6).

  • Degassed sample (optional but recommended to prolong relaxation times).

Step-by-Step:

  • Acquire Control Spectrum: Run a standard proton spectrum (16 scans). Identify the resonance of the substituent proton (e.g., a methyl group or benzylic proton) attached to the ring.

  • Set Irradiation Frequency: Place the decoupler frequency exactly on the substituent peak center.

  • Set Mixing Time: Use a mixing time (

    
    ) of 500–800 ms .
    
    • Note: Cyclopropanes relax slowly; too short a time yields weak NOE.

  • Acquire Difference Spectrum:

    • Cis Isomer: You will see a positive enhancement (1-3%) of the ring proton on the same face.

    • Trans Isomer: No enhancement (or negligible) of the ring proton on the opposite face.

  • Self-Validation: Ensure you see a negative peak at the irradiation frequency (saturation) in the difference spectrum. If this is missing, the experiment failed.

Protocol 2: Mass Spectrometry (Preventing Ring Opening)

Issue: Cyclopropanes are prone to isomerization or ring-opening under hard ionization (EI).

  • Avoid Electron Impact (EI): EI (70 eV) often causes radical cation rearrangement to propene derivatives, obscuring the molecular ion (

    
    ).
    
  • Select Soft Ionization: Use ESI (Electrospray) or APCI (Atmospheric Pressure Chemical Ionization) in positive mode.

  • Buffer Selection: Use Ammonium Acetate (10 mM). Avoid strong acids (TFA/Formic acid > 0.1%) in the mobile phase if the molecule is acid-labile, as the cyclopropane ring can open via protonation to form a carbocation.

  • Fragment Analysis: Look for the characteristic loss of

    
     (42 Da) or fragmentation into ethylene (
    
    
    
    ) and a carbene equivalent.
Module D: Troubleshooting FAQ

Q: Why does my cyclopropane carbon signal appear at such high field in


 NMR? 
A:  Cyclopropyl carbons typically resonate between -5 and 15 ppm . This is due to the "diamagnetic anisotropy" of the C-C bonds. If you see a CH2 signal at 30 ppm, it is likely a cyclobutane or an open chain, not a cyclopropane.

Q: I have a gem-difluorocyclopropane. How do I determine stereochemistry? A: Use


 HOESY (Heteronuclear Overhauser Effect Spectroscopy). The fluorine atom will show a through-space correlation to the cis proton. Additionally, 

coupling follows a similar trend to proton-proton coupling:

.

Q: Can I use IR spectroscopy for confirmation? A: Yes, as a secondary check. Look for the C-H stretching band at 3000–3100 cm⁻¹ (unusually high for alkyl C-H) and a ring deformation band near 1000–1020 cm⁻¹ .

References
  • Wiberg, K. B., & Nist, B. J. (1961).[5] The NMR Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society, 83(5), 1226–1230. Link

    • Foundational text on J-coupling constants in cyclopropanes.
  • Hutton, H. M., & Schaefer, T. (1963). Proton Coupling Constants in Substituted Cyclopropanes. Canadian Journal of Chemistry, 41(3), 684-690. Link

    • Establishes the rule.
  • Kingsbury, C. A., et al. (1982). Carbon-13 NMR Coupling Constants of Cyclopropane Derivatives. The Journal of Organic Chemistry, 47(16), 3134-3139. Link

    • Source for high values.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

    • Authoritative guide on NOE protocols and stereochemical assignment.

Sources

troubleshooting inconsistent yields in multi-step organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Module: Yield Inconsistency & Troubleshooting

Status: Operational Ticket Priority: High Assigned Specialist: Senior Application Scientist

Section 1: Diagnostic Triage

Objective: Isolate the variable causing yield fluctuation.[1] Do not assume the reaction failed until the mass balance is audited.

Before altering reaction parameters, execute this logic flow to categorize the failure mode.

Yield_Diagnostic_Tree Start Yield < Expected TLC Does Crude TLC Match Literature? Start->TLC Yes_TLC Yes TLC->Yes_TLC No_TLC No TLC->No_TLC Workup Issue: Isolation/Purification Yes_TLC->Workup Volatile Check Volatility (Rotovap Loss) Workup->Volatile Aqueous Check Aqueous Partitioning Workup->Aqueous Silica Check Silica Degradation Workup->Silica SM_Left Starting Material Remains? No_TLC->SM_Left Yes_SM Yes (Stalled) SM_Left->Yes_SM No_SM No (Decomp/Mess) SM_Left->No_SM Reagent Check Reagent Titer Yes_SM->Reagent Moisture Check Solvent Dryness Yes_SM->Moisture Temp Check Cryogenic Control No_SM->Temp Addition Check Addition Rate (Exotherm) No_SM->Addition

Figure 1: Root Cause Analysis Tree. Use this to determine if the error is chemical (reaction) or physical (isolation).

Section 2: Reaction-Specific Modules (FAQs)
Module A: Reagent Integrity (Organometallics)

Issue: "I added 1.1 equivalents of n-BuLi according to the bottle label, but conversion is incomplete."

Technical Insight: Commercial organolithium reagents degrade over time due to slow leakage of air through septa or thermal decomposition.[1] Relying on the bottle's molarity is the #1 cause of inconsistent yields in C-C bond formation.

Protocol: The Kofron-Bachman Titration Do not use the Gilman double titration for routine checks; it is too slow. Use this colorimetric method for instant validation.

ReagentIndicatorSolventEnd-Point Color
n-BuLi / s-BuLi / t-BuLi Diphenylacetic acidAnhydrous THFColorless

Yellow
Grignards (RMgX) Iodine (

) / LiCl
Anhydrous THFDeep Red

Colorless
LDA / LiHMDS N-Pivaloyl-o-toluidineAnhydrous THFColorless

Yellow

Step-by-Step Validation:

  • Oven-dry a 10 mL flask and stir bar (120°C, >2 hours). Cool under Ar/N2.

  • Add diphenylacetic acid (212 mg, 1.00 mmol) .

  • Add 10 mL dry THF. Solution must be colorless.[1]

  • Add the organolithium dropwise via a gas-tight syringe.[1]

  • Observation: The solution remains colorless as the base deprotonates the carboxylic acid (

    
    ).[1]
    
  • Endpoint: The moment the acid is consumed, the base deprotonates the alpha-carbon, generating a bright yellow enolate.

  • Calculation:

    
    
    

Critical Check: If the solution turns yellow immediately upon the first drop, your THF is wet.[1] Stop and dry your solvent.[1][2]

Module B: Environmental Control (Solvent Drying)

Issue: "My reaction works in the summer but fails in the winter (or vice versa)." or "I used a new bottle of anhydrous solvent."

Technical Insight: "Anhydrous" seals are often compromised after the first puncture.[1] Trace water (100–500 ppm) destroys catalytic intermediates.[1] As shown by Burfield et al., molecular sieves are superior to sodium wire for many solvents, but only if activated correctly.[1]

Protocol: Sieve Activation & Storage Reference: Burfield, D. R., et al. J. Org.[1][3][4] Chem. (1977/1983).[1][3]

  • Selection: Use 3Å sieves for acetonitrile and methanol (4Å sieves trap the solvent molecules themselves).[1] Use 4Å sieves for DMF, DMSO, and amines.[1]

  • Activation (Crucial):

    • Heating sieves in an oven at 120°C is insufficient .[1]

    • Correct Method: Heat to 300°C under high vacuum (<0.1 mmHg) for 12 hours.

  • Usage: Add 5–10% w/v to the solvent.[1][4] Let stand for 24 hours before use.

    • Result: Reduces water content to <10 ppm.[1][4]

Data: Drying Efficiency Comparison (Acetonitrile)

Drying Method Residual Water (ppm) after 24h Status
As received (Commercial "Dry") 50–200 Unsafe for Catalysis
CaCl2 80 Poor
Molecular Sieves (3Å, unactivated) 45 Risky

| Molecular Sieves (3Å, activated) | < 5 | Optimal |

Module C: Scale-Up Physics (Mixing & Heat)

Issue: "The reaction worked perfectly on 50 mg scale (90% yield) but gave a complex mixture on 5 g scale (40% yield)."

Technical Insight: This is rarely a chemical issue; it is a transport issue.[1]

  • Surface-to-Volume Ratio: As you scale up, the surface area (cooling capacity) drops relative to volume (heat generation). This causes localized "hot spots" where side reactions occur.[1]

  • Mixing Time (

    
    ):  On a large scale, the time it takes for a drop of reagent to disperse (
    
    
    
    ) can exceed the reaction half-life (
    
    
    ).[1] This creates a high local concentration of reagent, favoring dimerization or over-reaction.[1]

Troubleshooting Protocol:

  • Dilution: Increase solvent volume by 2x to act as a heat sink.

  • Addition Rate: Calculate the addition rate based on thermal load. If the internal temperature rises >5°C during addition, stop and slow down.

  • Cryogenics: Do not rely on a bath thermometer. Use an internal probe . A dry ice bath may be -78°C, but the center of a 1L flask could be -60°C due to poor heat transfer.

Section 3: Analytical Forensics (Isolation)

Objective: Prove where the mass went.[1]

Issue: "The crude NMR looks clean, but I only recovered 30% mass."

The Mass Balance Audit: Before discarding aqueous layers or filter cakes, perform this audit.

Mass_Balance_Audit Reaction Reaction Mixture Quench Quench/Extraction Reaction->Quench Org_Layer Organic Layer Quench->Org_Layer Aq_Layer Aqueous Layer Quench->Aq_Layer Solid_Loss Precipitate/Emulsion Quench->Solid_Loss Evaporation Concentration Org_Layer->Evaporation TLC_Check TLC Aqueous Layer! Aq_Layer->TLC_Check Missing Mass? Solid_Loss->TLC_Check Trapped Product? Volatility_Check Check Rotovap Trap (NMR the solvent) Evaporation->Volatility_Check Low Mass?

Figure 2: Mass Balance Audit Workflow. Essential for diagnosing "ghost" yield losses.

Common Isolation Traps:

  • The "Salting Out" Fix: If your product is polar (e.g., contains pyridine, alcohol, or amide), it is likely in the aqueous layer. Saturate the aqueous layer with NaCl (brine) or solid ammonium sulfate and re-extract with EtOAc or THF/EtOAc (3:1).[1]

  • The Silica Trap: Amines often streak or stick irreversibly to acidic silica gel.[1]

    • Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes before loading.[1]

  • The Volatility Trap: Small molecules (MW < 150) or non-polar hydrocarbons can sublime on the rotovap.[1]

    • Test: Run an NMR of your rotovap solvent trap.[1]

References
  • Kofron, W. G., & Baclawski, L. M. (1976).[1][2][5] A convenient method for estimation of alkyllithium concentrations.[1][2][5][6] The Journal of Organic Chemistry, 41(10), 1879–1880.[2] [Link]

  • Burfield, D. R., Gan, G. H., & Smithers, R. H. (1978).[1][3] Molecular sieves: Desiccants of choice. Journal of Applied Chemistry and Biotechnology, 28(1), 23–30.[3] [Link][1]

  • Armarego, W. L. F. (2017).[1] Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann.[1][7] [Link]

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Chapter on Scale-up). [Link]

Sources

Technical Support Center: Degradation Pathways of 1-(Pyridin-3-yl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Pyridin-3-yl)cyclopropanecarbonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its degradation pathways. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

What are the most probable degradation pathways for 1-(Pyridin-3-yl)cyclopropanecarbonitrile under typical laboratory and storage conditions?

When investigating the stability of 1-(Pyridin-3-yl)cyclopropanecarbonitrile, it is crucial to consider the reactivity of its constituent functional groups: the pyridine ring, the cyclopropane ring, and the nitrile group. Based on established chemical principles, the most likely degradation pathways involve hydrolysis of the nitrile group and oxidation of the pyridine ring.

  • Hydrolytic Degradation: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds through an intermediate amide to form the corresponding carboxylic acid, 1-(pyridin-3-yl)cyclopropanecarboxylic acid.[1][2][3] The rate of hydrolysis is highly dependent on pH and temperature.

  • Oxidative Degradation: The pyridine ring, being an electron-deficient aromatic system, can undergo oxidation, particularly in the presence of oxidizing agents or under photolytic conditions.[4][5] This can lead to the formation of N-oxides or hydroxylated pyridine derivatives. While less common, severe oxidative stress could potentially lead to ring-opening products.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation.[6][7] For pyridine-containing compounds, this can involve complex radical-mediated pathways, potentially leading to a variety of degradation products.[8]

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur. For nitrile-containing compounds, this can sometimes lead to the elimination of hydrogen cyanide, although the specific pathways for this molecule would need experimental confirmation.[9][10]

The cyclopropane ring is generally more stable but can be susceptible to cleavage under harsh acidic or thermal conditions, although this is considered a less probable pathway under typical storage conditions.[11]

I am observing an unexpected peak in my HPLC analysis during a stability study. How can I identify this potential degradant?

The appearance of a new peak in your chromatogram is a common indicator of degradation. A systematic approach is required for its identification and characterization.

Initial Assessment:

  • Review Stress Conditions: Correlate the appearance of the new peak with the specific stress condition (e.g., acid, base, heat, light, oxidant) that was applied. This provides clues about the nature of the degradation reaction.

  • Mass-to-Charge Ratio (m/z) Determination: The most powerful tool for preliminary identification is Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13] Determining the molecular weight of the unknown peak can help you propose potential structures. For instance, an increase of 18 amu could suggest a hydrolysis product, while an increase of 16 amu might indicate an oxidation product.

Proposed Identification Workflow:

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to determine the elemental composition of the degradant.[12]

  • Tandem Mass Spectrometry (MS/MS): Fragment the parent ion of the degradant to obtain structural information. Compare the fragmentation pattern with that of the parent compound to identify which part of the molecule has been modified.

  • Forced Degradation Confirmation: Intentionally degrade the parent compound under specific conditions that you suspect are causing the degradation. If the peak of interest increases under these specific conditions, it supports your hypothesis.

  • Synthesis and Co-injection: If possible, synthesize the suspected degradation product and co-inject it with your sample. If a single, sharp peak is observed, it confirms the identity of the degradant.

Troubleshooting Guides

Scenario 1: Inconsistent results in hydrolytic degradation studies.

Problem: You are observing variable rates of hydrolysis of the nitrile group to the carboxylic acid in your acidic or basic stress studies.

Potential Causes and Solutions:

  • pH Control: The rate of nitrile hydrolysis is highly sensitive to pH. Ensure that the pH of your reaction mixture is accurately measured and maintained throughout the experiment. Use appropriate buffer systems to control the pH.

  • Temperature Fluctuations: Hydrolysis reactions are temperature-dependent. Use a calibrated and stable heating block or water bath to maintain a consistent temperature.[14]

  • Solubility Issues: If the compound or its degradants have poor solubility in the stress medium, this can lead to inconsistent results. Consider using a co-solvent, but ensure it does not interfere with the degradation pathway or the analytical method.

  • Evaporation: During long-term studies, evaporation of the solvent can concentrate the reactants and alter the reaction rate. Use sealed vials or a reflux setup for elevated temperature studies.

Experimental Protocol: Forced Hydrolysis Study

  • Stock Solution Preparation: Prepare a stock solution of 1-(Pyridin-3-yl)cyclopropanecarbonitrile in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • To a vial, add a known volume of the stock solution.

    • Add an equal volume of 0.1 M HCl.

    • Heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

  • Basic Hydrolysis:

    • To a vial, add a known volume of the stock solution.

    • Add an equal volume of 0.1 M NaOH.

    • Maintain at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 8 hours).

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Neutral Hydrolysis:

    • To a vial, add a known volume of the stock solution.

    • Add an equal volume of water.

    • Heat at the same temperature as the acidic and basic conditions for the same duration.

    • Analyze at the same time points.

Condition Reagent Temperature Typical Duration
Acidic0.1 M HCl60 °C24 hours
Basic0.1 M NaOH60 °C8 hours
NeutralWater60 °C24 hours
Scenario 2: Difficulty in resolving the parent compound from its N-oxide degradant.

Problem: Your HPLC method does not provide adequate separation between 1-(Pyridin-3-yl)cyclopropanecarbonitrile and its potential N-oxide, which may form under oxidative stress.

Potential Causes and Solutions:

  • Insufficient Chromatographic Selectivity: The N-oxide may have a similar polarity to the parent compound, making separation challenging with standard C18 columns.

  • Inappropriate Mobile Phase: The pH and organic modifier of the mobile phase can significantly impact the retention and peak shape of basic compounds like pyridines and their N-oxides.

Method Development Strategies:

  • Column Selection:

    • Phenyl-Hexyl Column: The pi-pi interactions offered by a phenyl-hexyl stationary phase can provide alternative selectivity for aromatic compounds.

    • Pentafluorophenyl (PFP) Column: This phase offers a combination of hydrophobic, pi-pi, and dipole-dipole interactions that can be effective for separating closely related aromatic compounds.

  • Mobile Phase Optimization:

    • pH Adjustment: Experiment with the pH of the aqueous portion of your mobile phase. A pH around 3-4 can ensure the pyridine nitrogen is protonated, which may alter its retention behavior relative to the N-oxide.

    • Organic Modifier: Evaluate different organic modifiers such as acetonitrile and methanol. Acetonitrile often provides sharper peaks for aromatic compounds.

    • Ion-Pairing Agents: In challenging separations, a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA) can improve peak shape and resolution.

Experimental Protocol: Oxidative Degradation Study

  • Sample Preparation: Prepare a solution of 1-(Pyridin-3-yl)cyclopropanecarbonitrile in a 50:50 mixture of acetonitrile and water.

  • Stress Condition: Add a small volume of 3% hydrogen peroxide to the solution.

  • Incubation: Keep the solution at room temperature, protected from light, for 24 hours.

  • Analysis: Analyze the stressed sample using your developed stability-indicating HPLC method.

Visualizing Degradation Pathways and Workflows

Diagram 1: Proposed Degradation Pathways

G parent 1-(Pyridin-3-yl)cyclopropanecarbonitrile amide_intermediate 1-(Pyridin-3-yl)cyclopropanecarboxamide parent->amide_intermediate Hydrolysis (Acid/Base) n_oxide 1-(1-oxido-pyridin-1-ium-3-yl)cyclopropanecarbonitrile parent->n_oxide Oxidation hydrolysis_product 1-(Pyridin-3-yl)cyclopropanecarboxylic Acid amide_intermediate->hydrolysis_product Hydrolysis (Acid/Base)

Caption: Proposed major degradation pathways for 1-(Pyridin-3-yl)cyclopropanecarbonitrile.

Diagram 2: Troubleshooting Workflow for Unknown Peak Identification

G start Unexpected Peak Observed in HPLC lcms Analyze by LC-MS start->lcms hrms Obtain Accurate Mass (HRMS) lcms->hrms msms Perform MS/MS Fragmentation hrms->msms propose Propose Putative Structure msms->propose confirm Confirm by Forced Degradation propose->confirm synthesize Synthesize Standard & Co-inject confirm->synthesize end Structure Confirmed synthesize->end

Caption: Systematic workflow for the identification of unknown degradation products.

References

  • Casellas, M., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15). Available at: [Link]

  • Feng, M., et al. (2012). [Biodegradation of pyridine under UV irradiation]. Huan Jing Ke Xue, 33(3), 923-928. Available at: [Link]

  • Zhou, S., et al. (2011). UV photolysis for accelerating pyridine biodegradation. Journal of Hazardous Materials, 185(2-3), 1541-1546. Available at: [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Available at: [Link]

  • Ling, J. K. U., et al. (2022). Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies. Food and Bioprocess Technology, 15(5), 957-982. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • Li, Y., et al. (2022). Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. Frontiers in Microbiology, 13, 869695. Available at: [Link]

  • Sadou-Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 1-9. Available at: [Link]

  • Rao, B. M., et al. (2011). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 79(3), 577-590. Available at: [Link]

  • Shinde, N. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. Available at: [Link]

  • Madrigal-Perez, L. A., et al. (2021). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Catalysts, 11(11), 1361. Available at: [Link]

  • Balucani, N., et al. (2015). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Astrobiology, 15(8), 617-632. Available at: [Link]

  • Beltrán, M., et al. (2015). Cyclopentanone and cyclopentanone derivatives as degradation products of polyamide 6,6. Food Additives & Contaminants: Part A, 32(8), 1354-1363. Available at: [Link]

  • Lester, Y., et al. (2021). Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. Water, 13(21), 3042. Available at: [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic Acid. Available at: [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Available at: [Link]

  • WO2006008091A2 - Oxidative degradation products of atorvastatin calcium. (2006). Google Patents.
  • Sharma, A., et al. (2017). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. International Journal of Pure & Applied Bioscience, 5(3), 685-699. Available at: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Process related and degradation impurities in anti-inflammatory drug Roflumilast. JOCPR, 8(8), 734-740. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Available at: [Link]

  • International Journal of Scientific Development and Research. (2022). Force Degradation for Pharmaceuticals: A Review. IJSDR, 7(8). Available at: [Link]

  • Tsuchiya, Y., & Sumi, K. (1977). Thermal decomposition products of polyacrylonitrile. Fire and Materials, 1(4), 147-150. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids. Available at: [Link]

  • US20070208071A1 - Oxidative Degradation Products of Atorvastatin Calcium. (2007). Google Patents.
  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511. Available at: [Link]

  • Ulster University. (2014). The influence of B-cyclodextrin on the thermal degradation and combustion behaviours of acrylonitrile-based polymers. Available at: [Link]

  • Stolarczyk, M., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 994. Available at: [Link]

  • ResearchGate. (2019). Polycyclic Aromatic Hydrocarbon Degradation Pathways of the Obligate Marine PAH-degrader, Cycloclasticus sp. P1. Available at: [Link]

  • Sharrow, S. D., et al. (2012). 14-day in vitro chemical stability of insulin lispro in the MiniMed Paradigm pump. Diabetes Technology & Therapeutics, 14(3), 264-270. Available at: [Link]

  • OSTI.gov. (2021). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Available at: [Link]

  • Gupta, A., et al. (2022). Oxidative degradation in pharmaceuticals: Mechanism and stabilization of a spray-dried amorphous drug - A case study. Journal of Pharmaceutical and Biomedical Analysis, 219, 114962. Available at: [Link]

  • ResearchGate. (2013). Mechanistic pathways for the thermal degradation of PAN and reactions. Available at: [Link]

  • ResearchGate. (2014). Degradation Pathways. Available at: [Link]

  • ResearchGate. (2019). Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 398-408. Available at: [Link]

Sources

Validation & Comparative

Cross-Reactivity & Selectivity Profiling of 1-(Pyridin-3-yl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemistry & Fragment-Based Drug Discovery

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists Subject: 1-(Pyridin-3-yl)cyclopropanecarbonitrile (CAS: 170734-10-8)

Executive Summary: The "Privileged" Nature of the Scaffold

In modern drug discovery, 1-(Pyridin-3-yl)cyclopropanecarbonitrile (PCC) is not merely a building block; it is a privileged structural motif that balances conformational rigidity with physicochemical favorability. It serves as a critical pharmacophore in the development of inhibitors for targets such as IDO1 (Indoleamine 2,3-dioxygenase 1), 11β-HSD1 , and various GPCRs.

This guide provides a rigorous technical comparison of PCC against its structural analogs, focusing on cross-reactivity profiling . Specifically, we analyze its liability toward Cytochrome P450 (CYP) enzymes due to the pyridine nitrogen and the metabolic shielding provided by the cyclopropyl ring.

The Core Comparison Matrix
Feature1-(Pyridin-3-yl)cyclopropanecarbonitrile (PCC) 1-Phenylcyclopropanecarbonitrile (Phe-CC) Pyridin-3-ylacetonitrile (Py-ACN)
Primary Utility Fragment Lead / IDO1 Inhibitor MotifHydrophobic Isostere / ControlFlexible Linker Analog
CYP Binding Risk High (Type II Ligand)Low (Type I Substrate)High (Type II Ligand)
Metabolic Stability High (Cyclopropyl blocks

-oxidation)
High (Cyclopropyl blocks

-oxidation)
Low (Benzylic oxidation prone)
Solubility (pH 7.4) Moderate-High (Pyridine

~3-5)
Low (Lipophilic)Moderate
Conformational Bias Rigid (gem-disubstituted)Rigid (gem-disubstituted)Flexible (Rotatable bond)

Technical Deep Dive: Mechanisms of Cross-Reactivity

The CYP450 Liability (The "Pyridine Problem")

The most significant cross-reactivity concern for PCC is its interaction with heme-containing enzymes. The pyridine nitrogen lone pair is an aggressive ligand for the heme iron (


) in CYP450 enzymes (particularly CYP3A4 and CYP2D6).
  • Mechanism: PCC acts as a Type II Ligand . The

    
     nitrogen coordinates axially to the heme iron, displacing the water molecule required for the catalytic cycle. This results in a "red shift" in the Soret band (approx. 425–435 nm).
    
  • Comparison:

    • PCC vs. Phe-CC: The phenyl analog lacks the coordinating nitrogen, eliminating this specific off-target liability. However, it sacrifices the aqueous solubility and H-bond acceptor capability required for many kinase/enzyme active sites.

    • Mitigation: Medicinal chemists often substitute the pyridine with a pyrimidine or introduce steric bulk ortho to the nitrogen to disrupt this coordination geometry.

The Cyclopropyl "Metabolic Shield"

PCC is superior to its open-chain analog, Pyridin-3-ylacetonitrile , regarding metabolic stability.

  • Causality: The "benzylic" position (adjacent to the aromatic ring) is a metabolic soft spot, prone to hydroxylation by CYPs.

  • Effect: Incorporating the cyclopropyl ring removes the abstractable hydrogen atoms at this position (

    
    -carbon), effectively blocking this metabolic route. This forces metabolism to occur on the pyridine ring itself (N-oxidation) or the nitrile (hydrolysis), which are generally slower processes.
    

Visualization: Metabolic & Binding Pathways

The following diagram illustrates the comparative metabolic fate and CYP interaction mechanisms of PCC versus its analogs.

PCC_Profiling cluster_legend Mechanism Key PCC 1-(Pyridin-3-yl) cyclopropanecarbonitrile (PCC) CYP_Heme CYP450 Heme Iron (Off-Target Binding) PCC->CYP_Heme Type II Binding (Pyridine N -> Fe) Metabolism Metabolic Clearance (Liver Microsomes) PCC->Metabolism Blocked alpha-Oxidation (Cyclopropyl Shield) PyACN Pyridin-3-ylacetonitrile (Flexible Analog) PyACN->CYP_Heme Type II Binding PyACN->Metabolism Rapid alpha-Hydroxylation (Benzylic C-H) PheCC 1-Phenylcyclopropane carbonitrile PheCC->CYP_Heme No Binding PheCC->Metabolism Blocked alpha-Oxidation Inhibition CYP Inhibition CYP_Heme->Inhibition Drug-Drug Interaction (DDI) Risk Stability Metabolic Stability Metabolism->Stability t1/2 Extension

Figure 1: Comparative mechanistic pathway showing the CYP binding liability of the pyridine motif versus the metabolic stability conferred by the cyclopropyl ring.

Experimental Protocols (Self-Validating Systems)

To objectively profile PCC, you must run these two assays. The protocols below are designed with internal controls to ensure data integrity.

Protocol A: CYP450 Spectral Binding Assay (Type II Binding Check)

Validates the "Pyridine Liability".

Objective: Determine if PCC binds directly to the heme iron of CYP3A4. Reagents: Recombinant CYP3A4 supersomes, Sodium Phosphate Buffer (100 mM, pH 7.4), PCC (stock in DMSO).

  • Baseline Correction: Dilute CYP3A4 to 1 µM in buffer. Split into two quartz cuvettes (Reference and Sample). Record a baseline spectrum (350–500 nm).

  • Titration: Add PCC to the Sample cuvette in stepwise increments (0.5 µM to 50 µM). Add an equivalent volume of DMSO to the Reference cuvette to negate solvent effects.

  • Measurement: Record differential absorbance (

    
    ) after each addition.
    
  • Validation Criteria (The "Trust" Factor):

    • Type II Signal: Look for a peak at ~425–435 nm and a trough at ~390–410 nm . This confirms nitrogen coordination.

    • Control: Run Ketoconazole (positive Type II control) and Testosterone (Type I control) in parallel. If Ketoconazole does not show a peak at 430 nm, the assay is invalid.

Protocol B: Intrinsic Clearance ( ) in Liver Microsomes

Validates the "Cyclopropyl Shield".

Objective: Quantify the metabolic stability improvement of PCC over Pyridin-3-ylacetonitrile. Reagents: Human Liver Microsomes (HLM), NADPH regenerating system, Test compounds (1 µM final).

  • Incubation: Incubate PCC and Pyridin-3-ylacetonitrile (separately) with HLM (0.5 mg/mL) at 37°C.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Quench aliquots at

    
     min into ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
  • Expected Result: PCC should show a significantly longer

    
     (>30 min) compared to Pyridin-3-ylacetonitrile (<10 min) due to the lack of benzylic protons.
    

Workflow: Fragment Selectivity Profiling

When using PCC as a fragment in FBDD (Fragment-Based Drug Discovery), use this workflow to filter out promiscuous hits.

Fragment_Workflow Library PCC Analog Library Solubility 1. Solubility Check (Nephelometry > 1mM) Library->Solubility SPR 2. Primary Screen (SPR) Binding to Target (e.g., IDO1) Solubility->SPR Pass Selectivity 3. Cross-Reactivity Panel SPR->Selectivity KD < 500 µM CYP_Check CYP Inhibition (Spectral Shift) Selectivity->CYP_Check Redox_Check Redox Cycling (Resazurin Assay) Selectivity->Redox_Check Hit Validated Fragment Hit CYP_Check->Hit Weak/No Shift Discard Promiscuous Binder CYP_Check->Discard Strong Type II Redox_Check->Hit Stable

Figure 2: Screening cascade to validate PCC derivatives, prioritizing the elimination of CYP-binding promiscuity early in the process.

References

  • Vertex AI Search. (2026). Search Results for 1-(Pyridin-3-yl)cyclopropanecarbonitrile biological activity and synthesis.1

  • National Institutes of Health (NIH). (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.[2] 3

  • Lead Sciences. (2024). Product Specification: 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride.[4]4[3][5][6][7][1][8][9]

  • BLD Pharm. (2024). 1-(Pyridin-3-yl)cyclopropanecarbonitrile: Chemical Properties and Safety.10

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.9[5][7][1]

Sources

Benchmarking New Cyclophilin D Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of Cyclophilin D (CypD) inhibitors represents a critical frontier in treating pathologies driven by mitochondrial dysfunction, including ischemia-reperfusion injury and neurodegeneration.[1][2] While Cyclosporin A (CsA) remains the historical gold standard for CypD inhibition, its clinical utility is severely limited by immunosuppression via off-target Calcineurin inhibition.

This guide provides a rigorous, self-validating benchmarking framework for evaluating novel CypD inhibitors. It moves beyond simple binding kinetics to establish a three-tiered validation pipeline:

  • Biochemical Potency: Enzymatic inhibition (PPIase activity).

  • Functional Efficacy: Mitochondrial Permeability Transition Pore (mPTP) desensitization (CRC assay).

  • Selectivity Profiling: Verification of non-immunosuppressive status (Calcineurin counter-screen).

Part 1: The Target & The Challenge

CypD is a mitochondrial matrix peptidyl-prolyl cis-trans isomerase (PPIase).[3][4] Under conditions of oxidative stress and calcium overload, CypD binds to the inner mitochondrial membrane (IMM), facilitating the opening of the mPTP. This leads to the collapse of the mitochondrial membrane potential (


), swelling, and necrotic cell death.[5]

The "CsA Dilemma": CsA inhibits CypD with nanomolar affinity but inextricably inhibits Calcineurin (CN) in the cytosol when complexed with Cyclophilin A (CypA). A viable clinical candidate must replicate CsA's mitochondrial potency without engaging the CN-NFAT immune axis.

Diagram 1: Mechanism of Action & Inhibition

This diagram illustrates the pathological role of CypD in mPTP opening and the distinct intervention points for CsA (non-selective) vs. Next-Gen Inhibitors (selective).

mPTP_Mechanism cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane (IMM) Ca Ca2+ Overload CypD_Active CypD (Active PPIase) Ca->CypD_Active Activates ROS ROS / Oxidative Stress ROS->CypD_Active Activates mPTP_Closed mPTP (Closed) CypD_Active->mPTP_Closed Translocates to IMM CypD_Inhibited CypD-Inhibitor Complex (Inactive) mPTP_Open mPTP (OPEN) Conductance Channel mPTP_Closed->mPTP_Open Pore Opening CsA Cyclosporin A (Gold Standard) CsA->CypD_Active Inhibits NewDrug Novel Inhibitor (Candidate) NewDrug->CypD_Active Inhibits

Caption: CypD translocation to the IMM facilitates mPTP opening under stress. Inhibitors prevent this translocation, maintaining pore closure.

Part 2: Biochemical Benchmarking (The "On-Target" Test)

Before testing in mitochondria, you must confirm the compound inhibits the enzymatic activity of CypD. The industry standard is the Chymotrypsin-Coupled PPIase Assay .

Protocol 1: Chymotrypsin-Coupled PPIase Assay

Principle: CypD accelerates the cis-trans isomerization of the substrate (Suc-Ala-Ala-Pro-Phe-pNA). Chymotrypsin only cleaves the trans isomer to release the chromophore (pNA). Inhibition of CypD slows the release of pNA.

Reagents:

  • Recombinant Human Cyclophilin D (10 nM final).

  • Substrate: Suc-Ala-Ala-Pro-Phe-pNA (50 µM).

  • Protease:

    
    -Chymotrypsin (activator).
    
  • Inhibitor: Serial dilutions of Test Compound vs. CsA (Control).

Workflow:

  • Blanking: Establish baseline isomerization rate (uncatalyzed) in Hepes buffer (pH 7.8) at 10°C.

  • Enzyme Mix: Add Recombinant CypD to the cuvette/well.

  • Inhibitor Incubation: Add test compound; incubate for 5–10 mins to allow binding.

  • Reaction Start: Add Chymotrypsin immediately followed by Substrate.

  • Detection: Monitor Absorbance at 390 nm (or 405 nm) every 0.5 seconds for 3 minutes.

  • Calculation: The reaction follows first-order kinetics. Fit the absorbance curves to:

    
    .
    
    • Calculate % Inhibition based on

      
       relative to DMSO control.
      

Validation Criteria:

  • CsA IC50: Must fall between 5–20 nM . If >50 nM, your enzyme quality or buffer conditions are compromised.

Part 3: Functional Mitochondrial Benchmarking

Binding CypD is insufficient if the drug cannot penetrate the mitochondrial matrix. The Calcium Retention Capacity (CRC) Assay is the definitive functional test.

Protocol 2: Mitochondrial Calcium Retention Capacity (CRC)

Principle: Isolated mitochondria take up Ca2+ via the Uniporter. When the load exceeds the threshold, the mPTP opens, dumping Ca2+.[5] Effective inhibitors increase the amount of Ca2+ required to trigger this dump.

Diagram 2: CRC Assay Workflow

Visualizing the pulse-chase methodology for determining mPTP threshold.

CRC_Workflow Iso 1. Isolate Mitochondria (Liver/Heart) Buffer 2. Resuspend in CRC Buffer + Calcium Green-5N Iso->Buffer Drug 3. Add Inhibitor (Incubate 5 min) Buffer->Drug Pulse 4. Inject Ca2+ Pulse (10 µM bolus) Drug->Pulse Measure 5. Measure Fluorescence (Uptake = Signal Drop) Pulse->Measure Measure->Pulse Repeat until mPTP Opens Result Endpoint: Sudden Fluorescence Spike (Ca2+ Release) Measure->Result

Caption: Step-by-step CRC workflow. Mitochondria are pulsed with Calcium until the mPTP opens, indicated by a massive fluorescence spike.[6][7]

Detailed Methodology:

  • Isolation: Isolate liver or heart mitochondria using differential centrifugation. Crucial: Use BSA in isolation buffer to remove free fatty acids, but wash it out in the final spin.

  • Assay Buffer: 125 mM KCl, 20 mM HEPES, 2 mM Pi, 1 mM MgCl2, 5 mM Glutamate/Malate (Substrates), 0.5 µM Calcium Green-5N (Probe).

  • Setup: Place 200 µL mitochondrial suspension (0.5 mg protein/mL) in a 96-well black plate or cuvette.

  • Pulsing: Inject 10 µM CaCl2 boluses every 2–3 minutes.

  • Readout:

    • Uptake Phase: Fluorescence decreases (mitochondria clear Ca2+ from buffer).

    • Release Phase: Fluorescence spikes (mPTP opens, Ca2+ dumps back to buffer).

  • Quantification: Calculate total nmol Ca2+ taken up per mg mitochondrial protein.

Validation Criteria:

  • CsA Control: Must increase CRC by 2.5x to 3x compared to vehicle.

  • Negative Control: Atractyloside (mPTP opener) should reduce CRC.

Part 4: Selectivity Profiling (The "Off-Target" Test)

To claim a "novel" advantage over CsA, you must prove lack of Calcineurin inhibition.

Protocol 3: Calcineurin Phosphatase Assay

Principle: Measure the dephosphorylation of a specific RII phosphopeptide substrate.[8]

  • Incubation: Incubate Recombinant Calcineurin + Calmodulin + Test Compound (at 10x the CypD IC50 concentration).

  • Reaction: Add RII Phosphopeptide. Incubate 20 min at 30°C.

  • Detection: Use Malachite Green reagent to detect free phosphate release (Absorbance 620 nm).

  • Success Metric:

    • CsA: >90% inhibition at 1 µM.

    • New Candidate: <10% inhibition at 1 µM (Ideal profile).

Part 5: Comparative Data Analysis

Use the following table structure to report your benchmarking results. The values below represent reference standards derived from literature (e.g., Alisporivir/NIM811) to guide your expectations.

FeatureCyclosporin A (CsA)Alisporivir (Debio-025)NIM811New Candidate (Target)
CypD Binding (Ki / IC50) ~5–10 nM~5–10 nM~5–10 nM< 20 nM
Mitochondrial CRC High Increase (~300%)High Increase (~300%)High Increase (~300%)> 250%
Calcineurin Inhibition Potent (IC50 < 50 nM)None (IC50 > 10 µM)None (IC50 > 10 µM)None / Low
Immunosuppression YesNoNoNo
Primary Indication Transplant / AutoimmuneHepatitis C / Muscular DystrophyPancreatitis / ViralNeuro/Mito Protection

References

  • Baines, C. P., et al. (2005).[4] Loss of cyclophilin D reveals a critical role for mitochondrial permeability transition in cell death.[9] Nature, 434, 658–662. [Link]

  • Li, W., et al. (2018). Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay.[5][7][10] Journal of Visualized Experiments (JoVE), (135), e57613. [Link]

  • Waldmeier, P. C., et al. (2002). Inhibition of the mitochondrial permeability transition by the nonimmunosuppressive cyclosporin derivative NIM811. Molecular Pharmacology, 62(1), 22-29. [Link]

  • Bernardi, P., et al. (2015). The mitochondrial permeability transition pore: molecular nature and role as a target in therapeutics. Physiological Reviews, 95(4), 1111-1155. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(Pyridin-3-yl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 94056-11-2 | Molecular Formula: C9H8N2

Executive Summary

From the Desk of the Senior Application Scientist: Handling 1-(Pyridin-3-yl)cyclopropanecarbonitrile requires a shift in mindset from "routine organic waste" to "reactive intermediate management." As a molecule containing both a pyridine ring and a strained cyclopropyl nitrile group, this compound presents a dual-hazard profile: chemical incompatibility (acid sensitivity) and metabolic toxicity (potential cyanide liberation).

This guide provides a self-validating disposal protocol. The core directive is Segregation over Neutralization. While bench-scale quenching is possible, it introduces exothermic risks and complex byproducts. For 99% of laboratory workflows, the safest route is segregated containment for high-temperature incineration.

Part 1: Hazard Assessment & Chemical Logic

Before touching a waste container, you must understand why specific protocols exist. The nitrile moiety (-CN) is the critical control point.

The "Cyanide Potential" Mechanism

Under standard conditions, this molecule is stable. However, in the presence of strong acids or metabolic enzymes, the nitrile bond can hydrolyze.

  • In the Lab: Mixing with strong acids (HCl, H₂SO₄) can protonate the pyridine nitrogen and, under forcing conditions (heat/moisture), hydrolyze the nitrile, potentially releasing ammonia or carbon monoxide. While immediate HCN evolution is less likely than with simple cyanide salts, the risk classifies this as Reactive Waste .

  • In the Body: If ingested or absorbed, cytochrome P450 enzymes can metabolize the nitrile, liberating free cyanide ions (CN⁻), leading to histotoxic hypoxia.

Hazard Classification Table
PropertyClassificationOperational Implication
Primary Hazard Acute Toxicity (Oral/Dermal) Treat all gloves and weigh boats as hazardous waste.
Secondary Hazard Skin/Eye Irritant (H315, H319) Double-gloving (Nitrile > 5 mil) is mandatory.
Reactivity Acid Sensitive NEVER add to acidic waste streams (e.g., Aqua Regia, Piranha).
Physical State Solid/Viscous OilLikely requires dissolution in compatible solvent for liquid waste.
RCRA Status Characteristic (Toxic/Reactive) Not explicitly P-listed, but manage as D003 (Reactive) out of caution.
Part 2: Waste Segregation (The Self-Validating System)

The most common failure mode in nitrile disposal is accidental mixing with incompatible streams. Use this logic gate to validate your decision before pouring.

Segregation Logic Diagram

SegregationLogic Chemical 1-(Pyridin-3-yl) cyclopropanecarbonitrile AcidStream Acidic Waste (HCl, H2SO4) Chemical->AcidStream STOP: Risk of Hydrolysis/Heat OxidizerStream Oxidizing Waste (H2O2, Nitric Acid) Chemical->OxidizerStream STOP: Fire Risk (Pyridine Ring) BaseStream Basic/Caustic Waste (NaOH, KOH) Chemical->BaseStream Caution: Hydrolysis Risk OrganicStream Compatible Organic (DCM, Ethyl Acetate) Chemical->OrganicStream APPROVED: Standard Disposal

Figure 1: Segregation Logic Gate. Red paths indicate critical safety failures. Green indicates the approved disposal path.

Part 3: Step-by-Step Disposal Protocol
Workflow A: Bulk Liquid Waste (Mother Liquors)

Scenario: You have a reaction mixture containing the compound in solvent (e.g., DCM, Methanol, Ethyl Acetate).

  • pH Check: Verify the waste stream is Neutral (pH 6-8) or slightly Basic (pH 8-10). Never Acidic.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container. Avoid metal cans if the solution is halogenated (e.g., DCM).

  • Labeling:

    • Standard Hazardous Waste Label.

    • Constituents: Write out full chemical name. Do not use abbreviations.

    • Hazard Checkbox: Toxic, Irritant.[1]

    • Critical Warning: Add a secondary label: "NITRILE WASTE - DO NOT ACIDIFY."

  • Secondary Containment: Place the bottle in a secondary tub to capture leaks.

Workflow B: Solid Waste (Contaminated Debris)

Scenario: Weigh boats, gloves, paper towels, and silica gel columns.

  • Bagging: Place all solid waste into a clear, 6-mil polyethylene bag.

  • Double Bagging: Seal the first bag and place it inside a second bag.

  • Tagging: Attach a hazardous waste tag to the outer bag.

  • Disposal: Deposit into the "Solid Hazardous Waste" drum (usually blue or black) destined for incineration. Do not place in regular trash or biohazard bins.

Part 4: Emergency Procedures (Spills & Quenching)

In the event of a spill, you may need to chemically treat the substance in situ before cleanup. This protocol uses oxidative hydrolysis to convert the nitrile to a less toxic cyanate/carbonate form.

Pre-requisites: Fume hood active, full PPE (Face shield, double gloves).

  • Absorb: Cover the spill immediately with vermiculite or spill pads to prevent spreading.

  • Preparation of Quench Solution:

    • Mix Sodium Hypochlorite (Bleach, 10%) with Sodium Hydroxide (NaOH, 1M) in a 1:1 ratio.

    • Why: The NaOH maintains a high pH (preventing HCN formation) while the hypochlorite oxidizes the nitrile.

  • Treatment:

    • Gently pour the quench solution over the absorbed spill.

    • Allow to react for 30 minutes. Warning: This may generate heat.[2][3]

  • Cleanup: Scoop the slurry into a hazardous waste container labeled "Quenched Spill Debris - Oxidizer Contact."

Part 5: Final Disposition (The "Cradle-to-Grave" Path)

Understanding where your waste goes ensures you package it correctly.

DisposalWorkflow Lab Lab Bench (Generation) Segregation Segregation (pH Check) Lab->Segregation Packing Lab Pack (HDPE/Glass) Segregation->Packing Compatible Storage 90-Day Storage (HazMat Area) Packing->Storage Transport Licensed Hauler Storage->Transport Incinerator High-Temp Incineration (>1000°C) Transport->Incinerator Destruction

Figure 2: The Cradle-to-Grave lifecycle. Note that incineration is the only acceptable endpoint for organic nitriles to ensure complete destruction of the cyanide bond.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]

  • PubChem. (n.d.). Compound Summary for 1-(Pyridin-3-yl)cyclopropanecarbonitrile. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Characteristics: Reactivity (D003). 40 CFR 261.23. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Nitriles: Hazard Recognition. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.